1-Adamantanol-d15
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
167.32 g/mol |
Nom IUPAC |
2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-ol |
InChI |
InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
Clé InChI |
VLLNJDMHDJRNFK-BXSQCBKHSA-N |
SMILES isomérique |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])O)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 1-Adamantanol-d15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 1-Adamantanol-d15, a deuterated isotopologue of 1-Adamantanol. This document details the primary synthetic routes, purification protocols, and analytical techniques for characterization, aimed at providing researchers and professionals in drug development with a thorough understanding of the processes involved.
Introduction
1-Adamantanol and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure. The deuterated form, this compound, serves as a valuable tool in mechanistic studies, as an internal standard for mass spectrometry-based quantification, and in the development of new chemical entities with potentially altered pharmacokinetic profiles. The synthesis of this labeled compound typically involves the preparation of a perdeuterated adamantane precursor followed by selective oxidation.
Synthesis of this compound
The most common and efficient pathway for the synthesis of this compound involves a two-step process:
-
Synthesis of Adamantane-d16: The perdeuterated adamantane core is synthesized first.
-
Oxidation of Adamantane-d16: The deuterated adamantane is then oxidized to introduce a hydroxyl group at one of the tertiary bridgehead positions.
Synthesis of Adamantane-d16
A prevalent method for the preparation of adamantane-d16 is through hydrogen-deuterium (H-D) exchange on adamantane. This is often achieved using a catalyst in the presence of a deuterium source.
Experimental Protocol: Catalytic H-D Exchange of Adamantane
-
Materials: Adamantane, Deuterium gas (D₂), Platinum or Palladium on carbon (Pt/C or Pd/C) catalyst, Deuterated solvent (e.g., D₂O, optional).
-
Procedure:
-
In a high-pressure reactor, adamantane is combined with the chosen catalyst (e.g., 5-10 mol%).
-
The reactor is purged with an inert gas (e.g., Argon) and then filled with deuterium gas to a specified pressure.
-
The reaction mixture is heated to a temperature typically ranging from 150 to 250 °C.
-
The reaction is allowed to proceed for several hours to days, with the progress of deuteration monitored by withdrawing small aliquots for analysis (e.g., by Mass Spectrometry).
-
Upon completion, the reactor is cooled, and the deuterium gas is safely vented.
-
The catalyst is removed by filtration.
-
The crude adamantane-d16 is then purified.
-
-
Purification of Adamantane-d16: The crude product can be purified by sublimation or recrystallization from a suitable solvent like ethanol or a mixture of petroleum ether and dichloromethane to yield pure adamantane-d16.
Oxidation of Adamantane-d16 to this compound
Once pure adamantane-d16 is obtained, a hydroxyl group is introduced at a tertiary carbon position. Several oxidation methods are applicable, with ozonation on silica gel being a well-documented and effective method for this transformation.
Experimental Protocol: Ozonation of Adamantane-d16 on Silica Gel
-
Materials: Adamantane-d16, Silica gel, Pentane (or other suitable solvent), Ozone-oxygen mixture, Ethyl acetate, Dichloromethane-hexane mixture.
-
Procedure:
-
A solution of adamantane-d16 in pentane is mixed with silica gel.
-
The solvent is removed by rotary evaporation to obtain a dry dispersion of adamantane-d16 on silica gel.
-
The dispersion is cooled to -78 °C in a suitable reaction vessel.
-
An ozone-oxygen mixture is passed through the cooled silica gel for a period of time (e.g., 2 hours).
-
After the reaction, the excess ozone is removed by purging with an inert gas.
-
The reaction mixture is allowed to warm to room temperature.
-
The product is eluted from the silica gel using ethyl acetate.
-
The solvent is evaporated to yield crude this compound.
-
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting material, byproducts, and impurities. The primary methods for purifying this compound are recrystallization and column chromatography.
Recrystallization
Recrystallization is a highly effective method for purifying crystalline solids like this compound.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: A suitable solvent or solvent system is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. Common choices include ethanol, methanol, or a mixture of dichloromethane and hexane.
-
Procedure:
-
The crude this compound is dissolved in a minimal amount of the hot solvent.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
The resulting crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
The purified crystals are dried under vacuum.
-
Column Chromatography
For more challenging separations or to achieve very high purity, column chromatography is employed.
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of 1-Adamantanol.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is optimized to achieve good separation.
-
Procedure:
-
A slurry of silica gel in the mobile phase is packed into a chromatography column.
-
The crude this compound is dissolved in a minimum amount of the mobile phase and loaded onto the top of the column.
-
The mobile phase is passed through the column, and fractions are collected.
-
The fractions are analyzed (e.g., by Thin Layer Chromatography) to identify those containing the pure product.
-
The fractions containing pure this compound are combined, and the solvent is removed by evaporation to yield the purified product.
-
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Synthesis Parameters and Yields
| Step | Reaction | Key Reagents | Typical Temperature (°C) | Typical Duration | Typical Yield (%) |
| 1 | Deuteration | Adamantane, D₂, Catalyst | 150 - 250 | 24 - 72 h | > 90 |
| 2 | Oxidation | Adamantane-d16, Ozone | -78 | 2 h | 70 - 85 |
Table 2: Purification Method Comparison
| Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Differential solubility | Simple, cost-effective, scalable | May not remove all impurities, potential for product loss in mother liquor | > 98% |
| Column Chromatography | Differential adsorption | High resolution, effective for complex mixtures | More time-consuming, requires larger solvent volumes | > 99% |
Characterization and Isotopic Purity Analysis
The identity and isotopic purity of the synthesized this compound must be confirmed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to confirm the absence or significant reduction of proton signals in the adamantane cage, indicating high deuteration levels.
-
²H NMR can be used to observe the deuterium signals and confirm their positions.
-
¹³C NMR provides information about the carbon skeleton and can show characteristic splitting patterns due to deuterium coupling.
-
-
Mass Spectrometry (MS):
-
MS is essential for determining the molecular weight of the deuterated compound and assessing the isotopic distribution. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The isotopic enrichment can be calculated from the relative intensities of the peaks corresponding to different numbers of deuterium atoms.
-
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Logical Relationship of Key Steps
Caption: Logical flow from starting material to final quality-controlled product.
Isotopic enrichment determination of 1-Adamantanol-d15
An In-depth Technical Guide to the Isotopic Enrichment Determination of 1-Adamantanol-d15
Introduction
1-Adamantanol, a tricyclic alcohol, serves as a crucial building block in organic synthesis and pharmaceutical development.[1] Its deuterated isotopologue, this compound, is extensively used as an internal standard in quantitative mass spectrometry-based assays and in mechanistic studies to trace metabolic pathways. The precise determination of its isotopic enrichment—the percentage of deuterium atoms at specific molecular positions—is critical for the accuracy and reliability of these applications.[2]
This technical guide provides a comprehensive overview of the primary analytical techniques for determining the isotopic enrichment of this compound. It offers detailed experimental protocols, data presentation tables, and logical workflows for researchers, scientists, and drug development professionals. The two principal methods discussed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Core Analytical Techniques
The determination of isotopic enrichment for deuterated compounds like this compound relies on techniques that can differentiate between molecules based on mass or nuclear properties.
-
Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio (m/z). The mass difference between hydrogen (¹H) and deuterium (²H or D) allows for the clear resolution of unlabeled (d0), partially deuterated, and fully deuterated (d15) species. High-resolution mass spectrometry (HR-MS) is particularly powerful for this purpose.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. ¹H NMR can quantify the absence of protons at specific sites, while ²H NMR can directly detect the presence of deuterium. The integration of signal areas in NMR spectra allows for the calculation of isotopic purity.[2]
Isotopic Enrichment by Mass Spectrometry
Mass spectrometry is a primary and highly sensitive method for quantifying the distribution of isotopologues in a sample. By analyzing the relative intensities of the ion signals corresponding to different deuteration levels, a precise isotopic enrichment can be calculated.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like 1-Adamantanol.
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable volatile solvent (e.g., Chloroform, Methanol, or Ethyl Acetate) to a final concentration of approximately 1 mg/mL.
-
GC Separation:
-
Instrument: Agilent GC-MS system or equivalent.
-
Column: A non-polar column, such as one packed with 5% silicone oil (SE-30) on Chromosorb W, is effective.[4]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Hold at 120°C for 2-6 minutes, then ramp at 8-10°C/min to 200°C.[4]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-250.
-
Data Acquisition: Acquire full scan data to observe all isotopologues.
-
Data Presentation
The mass spectrum will show a cluster of peaks around the molecular ion. The theoretical masses of the unlabeled and fully deuterated compounds are summarized below.
| Compound | Molecular Formula | Exact Mass (Da) | Molecular Weight ( g/mol ) |
| 1-Adamantanol | C₁₀H₁₆O | 152.1201 | 152.23[5][6] |
| This compound | C₁₀HD₁₅O | 167.2140 | 167.33[7] |
Isotopic Enrichment Calculation
Isotopic enrichment is calculated from the relative areas of the extracted ion chromatograms (EIC) or the intensities from the mass spectrum for each isotopologue. The formula for calculating the percentage of the fully deuterated species (d15) is:
% Enrichment (d15) = [Area(d15) / (Area(d0) + Area(d1) + ... + Area(d15))] * 100
Where Area(dX) is the integrated peak area of the isotopologue with X deuterium atoms. It is crucial to correct for the natural abundance of ¹³C isotopes, which contribute to the M+1 peak.[8][9]
Workflow Diagram: GC-MS Analysis
References
- 1. 1-Adamantanol - CAS-Number 768-95-6 - Order from Chemodex [chemodex.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. almacgroup.com [almacgroup.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Adamantanol [webbook.nist.gov]
- 6. 1-Adamantanol | C10H16O | CID 64152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. researchgate.net [researchgate.net]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
An In-depth Technical Guide to the Solubility of 1-Adamantanol-d15 in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Adamantanol-d15 in a range of common organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this document primarily presents qualitative solubility data for the non-deuterated analogue, 1-Adamantanol. The solubility of isotopically labeled compounds such as this compound is generally considered to be very similar to their non-labeled counterparts. This guide also offers a detailed experimental protocol for determining the precise solubility of this compound, which can be adapted for other solid organic compounds.
Introduction to 1-Adamantanol
1-Adamantanol is a rigid, cage-like tertiary alcohol derived from the adamantane framework. Its unique structure imparts high thermal stability. It presents as a white to off-white crystalline solid and is characterized by low solubility in water but moderate to good solubility in many common organic solvents.[1] This solubility profile is crucial for its application in pharmaceutical development and as an intermediate in organic synthesis.
Solubility Profile of 1-Adamantanol
The following table summarizes the qualitative solubility of 1-Adamantanol in various common organic solvents based on available literature. It is important to note that this data is for the non-deuterated form and should be used as a guideline for this compound. For precise quantitative measurements, the experimental protocol provided in the subsequent section should be followed.
| Solvent Class | Solvent | Qualitative Solubility |
| Alcohols | Methanol | Soluble[1][2][3] |
| Ethanol | Soluble[1][2][3] | |
| Ethers | Diethyl Ether | Soluble[1][3] |
| Ketones | Acetone | Moderately Soluble[1] |
| Halogenated | Chloroform | Soluble[1][2] |
| Aqueous | Water | Sparingly Soluble/Partly Miscible[1][3] |
Experimental Protocol for Determining Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of a crystalline organic compound like this compound using the widely accepted shake-flask method.[4] This method is considered a gold standard for obtaining reliable solubility data.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after equilibration.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to determine the required equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.
-
To effectively separate the saturated solution from the undissolved solid, centrifuge the vials.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining microscopic particles. This step should be performed quickly to minimize any temperature fluctuations that could affect solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a known volume of an appropriate solvent (usually the same solvent used for the solubility determination or a mobile phase component for HPLC).
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or GC.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility based on the measured concentration in the saturated solution and the dilution factor.
-
Solubility is typically reported in units of mg/mL or mol/L at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
References
A Technical Guide to the Physical and Chemical Properties of Deuterated Adamantane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth analysis of the essential physical and chemical properties of deuterated adamantane derivatives. It includes quantitative data, detailed experimental protocols for characterization, and visual workflows to aid in understanding the analysis of these unique compounds.
Introduction
Adamantane, a rigid and strain-free tricyclic hydrocarbon (C₁₀H₁₆), serves as a crucial building block in medicinal chemistry and materials science due to its unique cage-like structure and high lipophilicity.[1][2] The strategic replacement of hydrogen with its heavier isotope, deuterium (D), in adamantane derivatives offers significant advantages in drug development. This process, known as deuteration, can alter a drug's metabolic profile, often leading to a more favorable pharmacokinetic profile by leveraging the kinetic isotope effect.[3][4] Furthermore, deuterated compounds are invaluable as internal standards for quantitative analysis in techniques like NMR and mass spectrometry.[4]
This technical guide outlines the key physical and chemical properties of deuterated adamantane derivatives, with a specific focus on the analytical methodologies required for their comprehensive characterization.
Physical Properties
The introduction of deuterium into the adamantane scaffold results in a slight increase in molecular weight but generally has a minimal impact on bulk physical properties such as melting point, solubility, and appearance. Pure adamantane is a colorless, crystalline solid with a distinct camphor-like smell.[1] It is practically insoluble in water but readily dissolves in nonpolar organic solvents.[1][5] Adamantane is also known for its unusually high melting point for a hydrocarbon, and it sublimes at room temperature.[1]
Table 1: Comparative Physical Properties of Adamantane and Adamantane-d₁₆
| Property | Adamantane | Adamantane-d₁₆ |
| Chemical Formula | C₁₀H₁₆[1] | C₁₀D₁₆[6] |
| Molar Mass | 136.24 g·mol⁻¹[1] | 152.33 g·mol⁻¹[6] |
| Appearance | White to off-white crystalline powder[1] | Solid[6] |
| Melting Point | 270 °C (543 K)[1] | 209-212 °C (sublimes)[6] |
| Boiling Point | Sublimes[1] | Sublimes |
| Density | 1.07 g/cm³ (at 25 °C)[1] | Not specified |
| Solubility in Water | Poorly soluble[1] | Poorly soluble |
| Solubility in Organic Solvents | Soluble in hydrocarbons, benzene, chloroform[5] | Soluble in hydrocarbons |
Chemical Properties and Isotopic Characterization
For a deuterated compound, the concept of "purity" extends beyond chemical contaminants to include isotopic purity.[7] It is practically impossible to synthesize a compound with 100% isotopic purity, leading to the formation of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d₁₅, d₁₄ species in a d₁₆-labeled product).[7]
A critical distinction must be made between two key terms:
-
Isotopic Enrichment : Refers to the percentage of deuterium at a specific labeled position within a molecule.[7]
-
Species Abundance : Refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.[7]
Accurate characterization of these properties is essential for regulatory approval and ensuring batch-to-batch consistency. The primary techniques for this analysis are mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic purity.[8] Techniques like electrospray ionization (ESI)-HRMS can distinguish and quantify the relative abundance of different H/D isotopolog ions (D₀ - Dₙ).[9][10] This method is rapid, highly sensitive, and requires minimal sample consumption.[9][10] While MS is excellent for identifying which isotopologues are present, it cannot typically differentiate between isotopomers (compounds with the same isotopic composition but different deuterium positions).[3] The mass spectrum of adamantane itself is characterized by a strong molecular ion peak and specific fragmentation patterns.[11][12] For Adamantane-d₁₆, a mass shift of M+16 is observed.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the structural integrity of deuterated compounds and quantifying isotopic enrichment.
-
Proton NMR (¹H-NMR) : Quantitative ¹H-NMR (qNMR) is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample.[7] By comparing the signal of these protons to a known internal standard, the overall isotopic enrichment can be determined with high accuracy.[7]
-
Carbon-13 NMR (¹³C-NMR) : This technique confirms the carbon skeleton's integrity. The ¹³C NMR spectrum of adamantane is simple due to its high symmetry, showing two signals at approximately 28.5 ppm and 37.9 ppm.[1] Deuteration is known to cause small shifts in the ¹³C spectrum, which can provide information about the location of deuterium atoms.[13]
-
Deuterium NMR (²H-NMR) : Provides direct observation of the deuterium nuclei, confirming the positions of deuteration.[14]
Chromatography
Chromatographic techniques are essential for separating adamantane derivatives from reaction mixtures and assessing chemical purity.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is widely used to study the chromatographic behavior of adamantane and its derivatives.[15][16] The retention is influenced by the nature, number, and position of substituents.[15]
-
Gas Chromatography (GC) : GC is effective for analyzing volatile derivatives, such as halogenated adamantanes, and is often coupled with mass spectrometry (GC/MS) for definitive identification.[17]
Key Experimental Protocols
Protocol: Determination of Isotopic Purity by ESI-HRMS
This protocol is a generalized procedure based on established methods.[9][10]
-
Sample Preparation : Dissolve the deuterated adamantane derivative in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Instrumentation : Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).
-
Infusion : Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Alternatively, use UPLC for sample introduction.[10]
-
MS Parameters :
-
Ionization Mode : Positive or negative, depending on the derivative.
-
Mass Range : Scan a range that comfortably includes all expected isotopologues.
-
Resolution : Set to a high value (e.g., >100,000) to resolve the isotopic fine structure.
-
Data Acquisition : Acquire the full scan mass spectrum in profile mode.
-
-
Data Analysis :
-
Identify the monoisotopic peak of the non-deuterated species (M₀) and the corresponding peaks for all deuterated isotopologues (M₁, M₂, ... Mₙ).
-
Integrate the peak area for each isotopologue.
-
Calculate the isotopic purity (as percent abundance of the desired deuterated species) using the formula:
-
Purity (%) = (Area of desired isotopologue / Sum of areas of all isotopologues) * 100
-
-
Protocol: Determination of Isotopic Enrichment by qNMR
This protocol is a generalized procedure based on established methods.[7][8]
-
Sample Preparation :
-
Accurately weigh the deuterated adamantane derivative and a certified internal standard (with a known proton concentration and a signal in a clear region of the spectrum) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Instrumentation : Use a high-field NMR spectrometer (e.g., ≥400 MHz).
-
¹H-NMR Acquisition :
-
Acquire a quantitative ¹H-NMR spectrum. Ensure a long relaxation delay (e.g., 5 times the longest T₁ value) to allow for full relaxation of all protons, ensuring signal integrals are directly proportional to the number of nuclei.
-
Optimize acquisition parameters to achieve a high signal-to-noise ratio.
-
-
Data Processing :
-
Carefully phase and baseline-correct the spectrum.
-
Integrate the signal(s) corresponding to the residual C-H protons in the deuterated compound and the signal from the internal standard.
-
-
Calculation :
-
Calculate the amount of residual hydrogen in the sample relative to the known amount of hydrogen in the internal standard.
-
Determine the isotopic enrichment by comparing the measured amount of residual hydrogen to the theoretical amount of hydrogen in a non-deuterated sample.
-
This document is intended for informational purposes for a scientific audience and synthesizes data from multiple peer-reviewed and technical sources.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 金刚烷-d16 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Adamantane [webbook.nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Utilizing High-Purity 1-Adamantanol-d15 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of high-purity 1-Adamantanol-d15, a deuterated derivative of 1-Adamantanol, for research and development applications. Its primary utility lies in its application as an internal standard for quantitative mass spectrometry, a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The structural integrity and isotopic enrichment of this compound make it an ideal reference compound for the precise quantification of adamantane-based drugs and their metabolites.
Sourcing High-Purity this compound: A Comparative Analysis
The procurement of high-purity this compound is crucial for ensuring the accuracy and reproducibility of experimental results. Several reputable chemical suppliers offer this isotopically labeled compound. Below is a comparative table of key suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |
| CDN Isotopes | 1-Hydroxyadamantane-d15 | 33830-11-4 | 99 | Not specified | 10 mg, 50 mg[1] |
| MedChemExpress | This compound | 33830-11-4 | Not specified | High-purity | Inquire for details |
| LGC Standards | 1-Hydroxyadamantane-d15 | 33830-11-4 | Not specified | Not specified | Inquire for details |
For researchers requiring the non-deuterated form, 1-Adamantanol, a wider range of suppliers is available, with purities typically exceeding 99%.
| Supplier | Product Name | CAS Number | Chemical Purity |
| Sigma-Aldrich | 1-Adamantanol, ReagentPlus® | 768-95-6 | 99% |
| Thermo Scientific | 1-Adamantanol, 99% | 768-95-6 | ≥98.5% (GC)[2] |
| Chemodex | 1-Adamantanol | 768-95-6 | ≥99% (GC) |
| Santa Cruz Biotechnology | 1-Adamantanol | 768-95-6 | Not specified |
Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard
The following is a generalized protocol for the use of this compound as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) for the quantification of a non-labeled adamantane-containing analyte. This protocol is based on established best practices for using deuterated internal standards.[3][4][5]
1. Preparation of Stock and Working Solutions:
-
This compound (Internal Standard) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of high-purity this compound.
-
Dissolve in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile).
-
Store at -20°C in a tightly sealed vial.
-
-
Analyte Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of the non-labeled adamantane analyte in the same manner as the internal standard.
-
-
Working Solutions:
-
Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve a range of concentrations relevant to the expected sample concentrations.
-
Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration (e.g., 100 ng/mL).
-
2. Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To a 100 µL aliquot of each sample, standard, and quality control (QC) sample, add a fixed volume (e.g., 10 µL) of the working internal standard solution.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile (or another suitable organic solvent).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve chromatographic separation of the analyte and internal standard from matrix components.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and this compound by infusing the individual standard solutions into the mass spectrometer.
-
4. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard for all samples, standards, and QCs.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in utilizing this compound for quantitative analysis.
Caption: Workflow for Quantitative Analysis using an Internal Standard.
Caption: Logical Flow of Analyte and Internal Standard in LC-MS/MS.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. 1-Adamantanol, 99% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. resolvemass.ca [resolvemass.ca]
Technical Guide: 1-Adamantanol-d15 in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Adamantanol-d15, a deuterated derivative of 1-Adamantanol. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of this stable isotope-labeled compound in their studies. This document covers its chemical properties, synthesis, and its primary application as an internal standard in pharmacokinetic analysis.
Core Data Presentation
The following table summarizes the key quantitative data for this compound and its non-deuterated parent compound, 1-Adamantanol.
| Property | This compound | 1-Adamantanol |
| CAS Number | 33830-11-4 | 768-95-6 |
| Molecular Formula | C₁₀HD₁₅O | C₁₀H₁₆O |
| Molecular Weight | 167.33 g/mol | 152.23 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Soluble in organic solvents (e.g., methanol, chloroform), insoluble in water | Soluble in organic solvents, insoluble in water |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the deuteration of the adamantane core followed by regioselective hydroxylation.
Step 1: Synthesis of Adamantane-d16
A plausible method for the synthesis of the fully deuterated adamantane core, Adamantane-d16, involves a Lewis acid-catalyzed rearrangement of a suitable precursor in the presence of a deuterium source.
-
Materials: Dicyclopentadiene, Deuterated sulfuric acid (D₂SO₄), Deuterated solvent (e.g., cyclohexane-d12).
-
Procedure:
-
In a reaction vessel, dissolve dicyclopentadiene in cyclohexane-d12.
-
Carefully add deuterated sulfuric acid to the solution while stirring.
-
Heat the mixture under reflux for several hours to facilitate the rearrangement and deuterium exchange.
-
After cooling, the reaction mixture is worked up by quenching with D₂O and extracting the product with an organic solvent.
-
The organic layer is dried and the solvent is removed to yield crude Adamantane-d16.
-
Purification is achieved by sublimation or recrystallization to obtain pure Adamantane-d16.
-
Step 2: Hydroxylation of Adamantane-d16 to this compound
The regioselective hydroxylation of the tertiary carbon of Adamantane-d16 yields this compound. A well-established method for this transformation is the oxidation using a specific microbial system or chemical oxidation.[1][2]
-
Materials: Adamantane-d16, Streptomyces griseoplanus culture or a suitable chemical oxidant (e.g., ozone on silica gel).[2]
-
Procedure (Microbial Hydroxylation):
-
Prepare a culture of Streptomyces griseoplanus in a suitable growth medium.
-
Introduce Adamantane-d16 to the microbial culture.
-
Incubate the culture under controlled conditions (temperature, agitation) for a period sufficient to allow for enzymatic hydroxylation.
-
After incubation, extract the entire culture broth with an organic solvent (e.g., ethyl acetate).
-
The organic extract is then concentrated, and the crude product is purified by column chromatography to isolate this compound.
-
Bioanalytical Method for Pharmacokinetic Studies
This compound is an ideal internal standard for the quantification of adamantane-containing drugs in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol for the determination of an adamantane-based drug (e.g., Amantadine) in human plasma.[3][4]
-
Objective: To determine the concentration of an adamantane-based drug in human plasma samples from a pharmacokinetic study.
-
Internal Standard: this compound (or a deuterated version of the specific analyte, such as Amantadine-d15).[3][4]
-
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of a solution of this compound in acetonitrile (the internal standard working solution).
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound would be determined and optimized.
-
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards.
-
The concentration of the analyte in the study samples is then determined from this calibration curve.
-
-
Signaling Pathways and Logical Relationships
The primary role of this compound is not to interact with signaling pathways but to serve as a crucial tool in the elucidation of the pharmacokinetic properties of parent drugs that do. The adamantane moiety is a key structural feature in several drugs that target various signaling pathways. The use of a deuterated internal standard like this compound ensures the generation of high-quality data for pharmacokinetic/pharmacodynamic (PK/PD) modeling, which is essential for understanding dose-response relationships and optimizing drug efficacy and safety.
References
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective hydroxylation of adamantane by Streptomyces griseoplanus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Molecular Fragmentation of 1-Adamantanol-d15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrum of 1-Adamantanol-d15, a deuterated isotopologue of 1-Adamantanol. Understanding the fragmentation patterns of this molecule is critical for its identification and quantification in complex matrices, a common requirement in metabolic studies and pharmacokinetic analyses within drug development. This document outlines the predicted mass spectral data, details a standard experimental protocol for its acquisition, and provides a visual representation of the fragmentation pathway.
Predicted Mass Spectrum Data
The mass spectrum of this compound is characterized by a distinct molecular ion and a series of fragment ions that arise from the stable adamantane cage. The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and their proposed structures based on the known fragmentation of 1-Adamantanol and other adamantane derivatives. The inclusion of 15 deuterium atoms results in a predictable mass shift for the molecular ion and its fragments compared to the non-deuterated analog.
| Ion | Proposed Structure / Description | Predicted m/z |
| [M] •+ | Molecular Ion | 167 |
| [M-CD3] + | Loss of a deuterated methyl radical | 150 |
| [M-D2O] •+ | Loss of deuterated water | 147 |
| [C10D15] + | Adamantyl cation (loss of OD radical) | 150 |
| [C7D9] + | Tropylium-like cation | 102 |
| [C5D7] + | Cyclopentadienyl-like cation | 72 |
Electron Ionization Mass Spectrometry (EI-MS) Protocol
The data presented in this guide is based on a standard electron ionization mass spectrometry protocol, a widely used technique for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source.
-
A quadrupole or time-of-flight mass analyzer.
GC Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent.
-
Oven Program: An initial temperature of 100°C, held for 1 minute, followed by a ramp of 10°C/min to 250°C, and held for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
Sample Preparation:
A dilute solution of this compound (e.g., 100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or methanol. A 1 µL aliquot of the sample is then injected into the GC-MS system.
Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, [C10D15OD]•+. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The proposed fragmentation pathway is depicted below.
Methodological & Application
Application Note: High-Throughput Quantification of 1-Adamantanol in Human Plasma by LC-MS/MS Using 1-Adamantanol-d15 as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-adamantanol in human plasma. The assay utilizes 1-adamantanol-d15, a stable isotope-labeled internal standard (IS), to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing. A straightforward protein precipitation method is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies involving 1-adamantanol and related adamantane derivatives.
Introduction
1-Adamantanol is a key intermediate in the synthesis of various pharmaceuticals and has potential therapeutic applications itself. Accurate and reliable quantification of 1-adamantanol in biological matrices is crucial for preclinical and clinical research. LC-MS/MS has emerged as the preferred analytical technique for bioanalysis due to its inherent sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays.[1] The co-elution of the analyte and its deuterated analog ensures that any variations during sample preparation and ionization are effectively normalized, leading to highly reliable quantitative results.[2] This application note provides a detailed protocol for the extraction and quantification of 1-adamantanol in human plasma, demonstrating the suitability of this compound as an internal standard.
Experimental
Materials and Reagents
-
1-Adamantanol (≥99% purity)
-
This compound (≥98% purity, 99 atom % D)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm) or equivalent.
Standard Solutions
-
1-Adamantanol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-adamantanol in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-adamantanol stock solution with 50:50 (v/v) methanol:water to obtain concentrations ranging from 1 ng/mL to 2000 ng/mL.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 v/v, Water with 0.1% Formic Acid: Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to a UPLC vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B in 2.0 min, hold at 90% B for 1.0 min, return to 10% B in 0.1 min, hold at 10% B for 1.9 min |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5.0 min |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 20 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| 1-Adamantanol | 153.2 | 135.2 | 25 | 80 |
| This compound | 168.3 | 150.3 | 25 | 80 |
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, precision, and recovery according to regulatory guidelines.
Linearity
The calibration curve was linear over the concentration range of 1-1000 ng/mL for 1-adamantanol in human plasma. The coefficient of determination (r²) was consistently >0.995.
Table 2: Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (Low, Mid, and High). The results are summarized in Table 3.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 104.5 | 8.2 | 102.1 |
| Low | 3 | 5.2 | 98.7 | 6.5 | 99.3 |
| Mid | 80 | 3.5 | 101.2 | 4.8 | 100.5 |
| High | 800 | 2.8 | 99.5 | 3.9 | 101.0 |
Recovery
The extraction recovery of 1-adamantanol and this compound was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples at three QC levels.
Table 4: Extraction Recovery Data
| QC Level | Concentration (ng/mL) | 1-Adamantanol Recovery (%) | This compound Recovery (%) |
| Low | 3 | 92.5 | 94.1 |
| Mid | 80 | 95.1 | 96.3 |
| High | 800 | 94.8 | 95.5 |
The consistent and high recovery of both the analyte and the internal standard demonstrates the efficiency of the protein precipitation method.
Visualizations
Caption: Experimental workflow for the quantification of 1-adamantanol in human plasma.
Caption: Principle of internal standard use for quantification in LC-MS/MS.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput means for the quantification of 1-adamantanol in human plasma. The use of this compound as an internal standard effectively corrects for matrix effects and procedural variability, ensuring the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method ideal for studies requiring the analysis of a large number of samples. This validated method can be confidently applied to pharmacokinetic, toxicokinetic, and other bioanalytical studies of 1-adamantanol.
References
Quantitative Analysis of Adamantane Derivatives Using a Deuterated Internal Standard
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of adamantane derivatives in biological matrices, specifically focusing on the use of a deuterated internal standard for enhanced accuracy and precision. The methodologies described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications. While the specific data presented pertains to the use of amantadine-d15 for the quantification of amantadine, the principles and protocols are broadly applicable to other adamantane derivatives using a suitable deuterated internal standard such as 1-Adamantanol-d15.
Principles of Deuterated Internal Standards
In quantitative mass spectrometry, a deuterated internal standard is a synthetic version of the analyte where one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling results in a compound with a higher mass but nearly identical chemical and physical properties to the analyte of interest. The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise results.
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of amantadine in human plasma using amantadine-d15 as the internal standard. These data are representative of the performance that can be expected when using a deuterated internal standard for the analysis of other adamantane derivatives.
Table 1: Calibration Curve Parameters for Amantadine in Human Plasma [1]
| Parameter | Value |
| Linear Range | 15–2000 ng/mL |
| Regression Equation | y = ax + b (weighted 1/x²) |
| Correlation Coefficient (r²) | 0.9972 to 0.9993 |
| Back-calculated Standard Concentrations | Within ±15% of nominal (±20% for LLOQ) |
Table 2: Accuracy and Precision for Amantadine in Human Plasma [2]
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-batch Precision (% CV) | Intra-batch Accuracy (%) | Inter-batch Precision (% CV) | Inter-batch Accuracy (%) |
| LLOQ QC | 0.50 | ≤ 5.42 | 98.47 - 105.72 | ≤ 5.42 | 98.47 - 105.72 |
| Low QC | 1.50 | ≤ 5.42 | 98.47 - 105.72 | ≤ 5.42 | 98.47 - 105.72 |
| Medium QC | 30.0 | ≤ 5.42 | 98.47 - 105.72 | ≤ 5.42 | 98.47 - 105.72 |
| High QC | 400 | ≤ 5.42 | 98.47 - 105.72 | ≤ 5.42 | 98.47 - 105.72 |
Experimental Protocols
LC-MS/MS Protocol for the Quantification of Amantadine in Human Plasma
This protocol describes a high-throughput method for the analysis of amantadine in human plasma using amantadine-d15 as an internal standard.[1][3]
1.1. Materials and Reagents
-
Amantadine reference standard
-
Amantadine-d15 (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Human plasma (K2EDTA)
-
Deionized water
1.2. Sample Preparation (Protein Precipitation) [1][4][5]
-
To 20 µL of human plasma in a 96-well plate, add 50 µL of an internal standard working solution (amantadine-d15 in acidified acetonitrile).
-
Vortex the plate for 10 minutes to precipitate proteins.
-
Centrifuge the plate at approximately 1480 x g for 30 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
1.3. LC-MS/MS Instrumental Parameters [1][3][6]
-
HPLC System: Agilent Eclipse Plus C18 column (50 x 3.0 mm, 3.5 µm)
-
Mobile Phase A: 5 mM ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
Start with 15% B
-
Increase to 35% B over 1.6 minutes
-
Increase to 100% B at 1.7 minutes and hold until 3.7 minutes
-
Return to 15% B at 3.8 minutes and re-equilibrate until 5.3 minutes
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
General GC-MS Protocol for Adamantane Derivatives (with Derivatization)
For less polar adamantane derivatives or when LC-MS is not available, GC-MS can be a viable alternative. Derivatization is often necessary to improve the volatility and chromatographic properties of adamantane derivatives containing polar functional groups (e.g., hydroxyl, amino).
2.1. Materials and Reagents
-
Adamantane derivative analyte(s)
-
This compound (or other suitable deuterated internal standard)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
2.2. Sample Preparation and Derivatization [7]
-
To a known volume of sample (e.g., in an appropriate organic solvent), add a precise amount of the this compound internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
2.3. GC-MS Instrumental Parameters
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Visualizations
Caption: LC-MS/MS experimental workflow for adamantane derivative quantification.
Caption: GC-MS experimental workflow with derivatization for adamantane analysis.
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Protocol for Derivatization of 1-Adamantanol-d15 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds, including alcohols like 1-Adamantanol-d15, exhibit poor chromatographic behavior due to their polarity and low volatility. Derivatization is a chemical modification process that converts analytes into more volatile and thermally stable derivatives, leading to improved peak shape, enhanced resolution, and better sensitivity in GC-MS analysis.[1] This application note provides a detailed protocol for the derivatization of this compound using a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form its corresponding trimethylsilyl (TMS) ether derivative. Silylation replaces the active hydrogen in the hydroxyl group with a nonpolar TMS group, thereby increasing its volatility and making it amenable to GC-MS analysis.
Experimental Protocol
This protocol outlines the necessary steps for the derivatization of this compound prior to GC-MS analysis. It is crucial to work in a dry environment and use anhydrous solvents to prevent the hydrolysis of the derivatizing reagent and the resulting TMS ether.[2]
Materials and Reagents:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine (as a catalyst and solvent)[2]
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent (e.g., hexane, acetonitrile)[2][3]
-
GC vials with caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry GC vial.
-
Dissolution: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample. Pyridine also acts as a catalyst, particularly for sterically hindered alcohols.[2]
-
Addition of Derivatizing Reagent: Using a microsyringe, add 100 µL of BSTFA containing 1% TMCS to the sample solution.[2] The TMCS acts as a catalyst to increase the reactivity of the BSTFA.[4]
-
Reaction: Tightly cap the vial and vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[3]
-
Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Quantitative Data Summary
For reproducible and accurate results, the following quantitative parameters should be strictly followed.
| Parameter | Value/Description |
| Sample Amount | ~ 1 mg |
| Solvent (Anhydrous Pyridine) | 100 µL |
| Derivatizing Agent (BSTFA + 1% TMCS) | 100 µL |
| Reaction Temperature | 70°C[3] |
| Reaction Time | 30 minutes[3] |
| Injection Volume (GC-MS) | 1 µL |
GC-MS Parameters (Typical)
While the optimal GC-MS conditions may vary depending on the instrument, the following parameters provide a good starting point for the analysis of the TMS-derivatized this compound.
| Parameter | Value/Description |
| GC Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| MS Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 500 amu |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the derivatization and analysis process.
Caption: Workflow for the derivatization of this compound and subsequent GC-MS analysis.
Conclusion
This protocol provides a reliable and effective method for the derivatization of this compound for GC-MS analysis. The conversion of the polar alcohol to its more volatile and thermally stable TMS ether derivative significantly improves chromatographic performance, leading to more accurate and reproducible results. This method is particularly valuable for the quantitative analysis of adamantane derivatives in various matrices within the pharmaceutical and chemical industries.
References
Applications of 1-Adamantanol-d15 in Drug Metabolism Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Adamantanol-d15 in drug metabolism studies. The unique properties of the adamantane cage, combined with isotopic labeling, make this compound a valuable tool in modern drug discovery and development. These guidelines are intended to assist researchers in designing and executing robust experiments to evaluate drug candidates' metabolic stability and potential for drug-drug interactions.
Introduction
The adamantane moiety is a rigid, lipophilic, three-dimensional structure frequently incorporated into drug candidates to enhance their pharmacokinetic properties, such as metabolic stability and bioavailability.[1][2][3][4] The cage-like structure of adamantane can protect nearby functional groups from enzymatic degradation, prolonging the drug's half-life.[5] 1-Adamantanol, a hydroxylated derivative of adamantane, serves as a key structural motif and potential metabolite of various adamantane-containing drugs.
This compound is a deuterated analog of 1-Adamantanol, where fifteen hydrogen atoms have been replaced with deuterium. This isotopic labeling renders it an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[6][7][8] Its near-identical physicochemical properties to the unlabeled analyte ensure that it effectively tracks the analyte through sample preparation and analysis, correcting for variability and matrix effects.[6][8][9]
This document outlines two primary applications of this compound in drug metabolism studies:
-
As an Internal Standard: For the accurate quantification of adamantane-containing drugs and their metabolites in biological matrices.
-
As a Test Compound: For investigating the metabolic stability and cytochrome P450 (CYP) enzyme inhibition potential of the 1-adamantanol scaffold.
Application 1: this compound as an Internal Standard in Quantitative Bioanalysis
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis due to their ability to mimic the analyte of interest throughout the analytical process.[8] this compound is an excellent internal standard for LC-MS/MS-based quantification of adamantane-containing compounds, such as amantadine and its derivatives.
Protocol: Quantification of an Adamantane-Containing Analyte in Human Plasma
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of an adamantane-containing analyte in human plasma using LC-MS/MS.
1. Materials and Reagents
-
Analyte of interest (adamantane-containing drug)
-
This compound (Internal Standard, IS)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
96-well plates
-
Centrifuge
2. Preparation of Solutions
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples at desired concentrations.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This will be the protein precipitation solution.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, calibration standards, QCs, and unknown samples) into a 96-well plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The following are example LC-MS/MS parameters. These should be optimized for the specific analyte and instrument.
| Parameter | Suggested Conditions |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte: To be determined based on the specific compound.This compound: To be determined (e.g., precursor ion [M+H]+ and a suitable product ion). |
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples using the calibration curve.
Application 2: this compound in In Vitro Drug Metabolism Studies
This compound can be used as a test compound to assess the metabolic stability of the 1-adamantanol scaffold and its potential to inhibit major cytochrome P450 enzymes.
Protocol 1: Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which this compound is metabolized by human liver microsomes (HLM), providing an estimate of its intrinsic clearance.
1. Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold, containing a suitable internal standard for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
2. Experimental Procedure
-
Prepare a working solution of this compound at 1 µM in phosphate buffer.
-
In a 96-well plate, add the HLM suspension (final protein concentration 0.5 mg/mL) and the this compound working solution.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile (containing the analytical internal standard).
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
3. Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Illustrative Metabolic Stability Data for Adamantane Derivatives
| Compound | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Adamantane Derivative A | > 60 | < 11.6 | [1] |
| Adamantane Derivative B | 35 | 19.8 | [1] |
| Adamantane Derivative C | 15 | 46.2 | [1] |
This data is for illustrative purposes and represents typical values for adamantane-containing compounds.
Protocol 2: Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol determines the concentration of this compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms.
1. Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)[10]
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold, containing an analytical internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
2. Experimental Procedure
-
Prepare a series of dilutions of this compound in phosphate buffer (e.g., 0.1 to 100 µM).
-
In a 96-well plate, add HLM, the CYP-specific probe substrate (at a concentration near its Km), and the various concentrations of this compound. Include a vehicle control (no inhibitor).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time that is within the linear range of metabolite formation for the specific probe substrate.
-
Terminate the reaction with ice-cold acetonitrile (containing the analytical internal standard).
-
Centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
3. Data Analysis
-
Calculate the percent inhibition of metabolite formation at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Illustrative CYP450 Inhibition Data for Adamantane Derivatives
Specific IC50 values for this compound are not widely published. The following table provides example IC50 values for known CYP inhibitors to illustrate the expected data format.[10][11]
| CYP Isoform | Probe Substrate | Known Inhibitor | IC50 (µM) |
| CYP1A2 | Phenacetin | Furafylline | ~2.5 |
| CYP2C9 | Diclofenac | Sulfaphenazole | ~0.3 |
| CYP2C19 | S-Mephenytoin | Ticlopidine | ~1.0 |
| CYP2D6 | Dextromethorphan | Quinidine | ~0.05 |
| CYP3A4 | Midazolam | Ketoconazole | ~0.02 |
This data is for illustrative purposes. The inhibitory potential of this compound would need to be experimentally determined.
Visualizations
Caption: Workflow for using this compound as an internal standard.
Caption: Workflow for CYP450 inhibition IC50 determination.
References
- 1. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice [pubmed.ncbi.nlm.nih.gov]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
The Use of 1-Adamantanol-d15 as a Pharmacokinetic Tracer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-Adamantanol-d15 as a stable isotope-labeled tracer in pharmacokinetic research. The unique properties of deuterated compounds make them invaluable tools for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals.
Introduction to Deuterated Tracers in Pharmacokinetics
Deuterium-labeled compounds, such as this compound, serve as powerful tracers in pharmacokinetic studies. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, the mass of the molecule is altered without significantly changing its chemical properties. This allows for the simultaneous administration of the deuterated (tracer) and non-deuterated (parent) drug, and their distinct detection using mass spectrometry. This co-administration technique enables precise determination of key pharmacokinetic parameters by using the deuterated compound as an internal standard, which accounts for variability in sample preparation and analysis.
Furthermore, the substitution of hydrogen with deuterium can lead to a "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic cleavage at the site of deuteration. This property can be strategically employed to investigate metabolic pathways and to develop drugs with improved pharmacokinetic profiles.
Key Applications of this compound in Pharmacokinetic Research
-
Accurate Bioavailability Studies: By administering the parent drug orally and an intravenous microdose of this compound, the absolute bioavailability of the parent drug can be determined with high precision.
-
Metabolite Identification and Profiling: The distinct mass of this compound and its metabolites simplifies their identification in complex biological matrices.
-
Drug-Drug Interaction Studies: The effect of a co-administered drug on the metabolism of a primary drug can be accurately assessed by tracking the metabolic fate of the deuterated tracer.
-
Internal Standard for Bioanalytical Methods: this compound is an ideal internal standard for the quantification of 1-Adamantanol or structurally related compounds in biological samples, improving the accuracy and precision of the assay.
Data Presentation: Representative Pharmacokinetic Parameters
The following tables present hypothetical, yet representative, quantitative data from a pharmacokinetic study in rats, comparing a parent drug (e.g., a hypothetical adamantane-based therapeutic) with its deuterated tracer, this compound. These values are based on typical pharmacokinetic profiles observed for adamantane derivatives like amantadine.[1]
Table 1: Single-Dose Oral Pharmacokinetic Parameters in Rats
| Parameter | Parent Drug | This compound (Tracer) |
| Dose (mg/kg) | 10 | 1 |
| Cmax (ng/mL) | 850 ± 120 | 85 ± 15 |
| Tmax (h) | 2.0 ± 0.5 | 2.0 ± 0.5 |
| AUC0-t (ng·h/mL) | 6800 ± 950 | 680 ± 100 |
| AUC0-inf (ng·h/mL) | 7100 ± 1000 | 710 ± 110 |
| t1/2 (h) | 6.5 ± 1.2 | 6.6 ± 1.3 |
| CL/F (mL/h/kg) | 1400 ± 200 | 1400 ± 210 |
| Vz/F (L/kg) | 13.0 ± 2.5 | 13.2 ± 2.6 |
Data are presented as mean ± standard deviation (n=6 rats per group). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution.
Table 2: In Vitro Metabolic Stability in Rat Liver Microsomes
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Drug | 45 ± 5 | 15.4 ± 1.8 |
| This compound | 55 ± 6 | 12.6 ± 1.5 |
Data are presented as mean ± standard deviation from triplicate experiments.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a parent drug using this compound as a tracer following oral administration.
Materials:
-
Test compound (parent drug)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Dosing Solution Preparation: Prepare a co-formulation of the parent drug and this compound in the appropriate vehicle.
-
Dosing: Fast the rats overnight (with free access to water) before dosing. Administer the dosing solution via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the parent drug and this compound in rat plasma.
-
Use a separate deuterated internal standard (e.g., a deuterated analog of a different compound) for quantification to account for extraction variability.
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the parent drug and this compound.
-
Extract the analytes from the plasma samples, typically using protein precipitation or liquid-liquid extraction.
-
Analyze the extracted samples by LC-MS/MS.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.
In vivo pharmacokinetic study workflow.
In Vitro Metabolic Stability Assay
This protocol describes a method to assess the metabolic stability of the parent drug and this compound using rat liver microsomes.
Materials:
-
Test compound (parent drug)
-
This compound
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard for quenching)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and the NADPH regenerating system.
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of rat liver microsomes and phosphate buffer at 37°C.
-
Initiate Reaction: Add the test compound to the incubation mixture and briefly pre-incubate. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant and analyze the concentration of the remaining parent compound and this compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)
-
In vitro metabolic stability assay workflow.
Signaling Pathways and Logical Relationships
The primary logical relationship in using this compound as a tracer is the parallel tracking of the deuterated and non-deuterated compounds through the pharmacokinetic phases. The metabolism of adamantane-containing compounds often involves hydroxylation by cytochrome P450 enzymes.
Pharmacokinetic pathway of a co-administered drug and tracer.
References
Application Note and Protocol: Preparation of a 1-Adamantanol-d15 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, step-by-step guide for the accurate and safe preparation of a 1-Adamantanol-d15 stock solution. This compound is a deuterated analog of 1-Adamantanol, often utilized as an internal standard in quantitative mass spectrometry-based assays for pharmacokinetic studies and metabolic research. Proper preparation of a stock solution is critical to ensure the accuracy, precision, and reproducibility of experimental results. This protocol covers essential aspects including material handling, safety precautions, solvent selection, and storage conditions to maintain the isotopic and chemical purity of the standard.
Compound Information and Properties
This compound is a stable, non-radioactive, isotopically labeled form of 1-Adamantanol. The high isotopic purity of deuterated standards makes them ideal for use as internal standards in analytical chemistry. Key physical and chemical properties are summarized below.
| Property | Data | Reference |
| Chemical Name | Tricyclo[3.3.1.13,7]decan-1-ol-d15 | |
| Synonyms | 1-Hydroxyadamantane-d15, 1-Adamantol-d15 | [1] |
| CAS Number | 33830-11-4 | [2] |
| Molecular Formula | C₁₀HD₁₅O | [1] |
| Molecular Weight | Approx. 167.32 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | >240 °C (sublimes) | [3][5] |
| Solubility | Soluble in methanol, ethanol, diethyl ether. | [3][4] |
Materials and Equipment
-
This compound solid standard
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Glass pipettes or calibrated micropipettes with compatible tips
-
Amber glass vials with PTFE-lined screw caps
-
High-purity solvent (e.g., HPLC or LC-MS grade Methanol, Ethanol, or Acetonitrile)
-
Spatula
-
Weighing paper or boat
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Inert gas source (dry Nitrogen or Argon) and a glove box or glove bag (recommended)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
Safety Precautions
Handle this compound in accordance with standard laboratory safety procedures. While specific toxicity data for the deuterated form is not widely available, the non-deuterated parent compound, 1-Adamantanol, is classified as an irritant.[3]
-
Handling: Wear appropriate PPE, including safety glasses, a lab coat, and gloves.[5] Avoid inhalation of dust and direct contact with skin and eyes.[6] Perform all weighing and handling of the solid compound in a well-ventilated area or under a fume hood. For optimal results and to prevent moisture contamination, handling under an inert atmosphere is highly recommended.[7][8]
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place as recommended by the manufacturer.[7][9]
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.[10]
Experimental Protocol: Stock Solution Preparation (e.g., 1 mg/mL)
This protocol details the preparation of a 1 mg/mL stock solution. Calculations should be adjusted based on the desired final concentration.
Step 1: Pre-Preparation and Acclimatization
-
Select an appropriate high-purity solvent. Methanol is a common choice due to the high solubility of 1-Adamantanol.[3][4]
-
Thoroughly clean and dry all glassware to prevent contamination and moisture introduction, which can compromise the isotopic purity of the standard through hydrogen-deuterium (H-D) exchange.[8][11] An oven-drying method (e.g., 150°C for several hours) is effective.[11]
-
Remove the sealed container of this compound from its storage location (e.g., freezer or refrigerator) and allow it to equilibrate to ambient laboratory temperature for at least 30-60 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.[7][9]
Step 2: Weighing the Compound
Note: To minimize moisture absorption and maintain isotopic purity, this step should ideally be performed in a controlled environment, such as a glove box or under a gentle stream of dry inert gas (Nitrogen or Argon).[7][12]
-
Place a weighing boat or paper on the calibrated analytical balance and tare the mass.
-
Carefully weigh the desired amount of this compound. For a 1 mg/mL stock solution in a 5 mL volumetric flask, you would weigh exactly 5.0 mg.
-
Record the exact mass to the highest precision possible.
Step 3: Dissolution
-
Carefully transfer the weighed this compound powder into a clean, dry Class A 5 mL volumetric flask.
-
Add a small amount of the selected solvent (e.g., ~2-3 mL of methanol) to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds or place the flask in an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Once the solid is fully dissolved, add more solvent to the flask, bringing the volume up to the 5 mL calibration mark. Ensure the bottom of the meniscus is level with the mark.
-
Cap the volumetric flask and invert it 10-15 times to ensure the solution is homogeneous.
Step 4: Storage
-
Transfer the prepared stock solution into a clearly labeled amber glass vial with a PTFE-lined screw cap to protect it from light.[7]
-
The label should include the compound name (this compound), concentration, solvent, preparation date, and the preparer's initials.
-
For long-term storage, it is recommended to keep the stock solution at low temperatures, such as -20°C or -80°C.[13] When stored at -80°C, the solution can be stable for up to 6 months.[13]
-
When ready to use, allow the frozen stock solution to thaw completely and equilibrate to room temperature before opening. Gently vortex the solution to ensure homogeneity before making subsequent dilutions.
Example Calculation for Stock and Working Solutions
This table provides an example for calculating the required mass of this compound for a common stock concentration.
| Parameter | Value |
| Target Concentration | 1.0 mg/mL |
| Final Volume | 5.0 mL |
| Mass to Weigh | 5.0 mg |
| Solvent | LC-MS Grade Methanol |
Workflow Visualization
The following diagram illustrates the key stages in the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. 1-Adamantanol [webbook.nist.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Adamantanol CAS#: 768-95-6 [m.chemicalbook.com]
- 4. 1-Adamantanol CAS 768-95-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromservis.eu [chromservis.eu]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes: Quantification of 1-Adamantanol in Environmental Water Samples using Isotope Dilution GC-MS with 1-Adamantanol-d15
AP-ENV-001
Abstract
These application notes describe a robust and sensitive method for the quantitative analysis of 1-adamantanol in environmental water samples. The method utilizes isotope dilution gas chromatography-mass spectrometry (GC-MS) with 1-Adamantanol-d15 as an internal standard. Sample preparation involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences. This method provides high accuracy and precision, making it suitable for monitoring trace levels of 1-adamantanol in various aqueous matrices.
Introduction
Adamantane and its derivatives are increasingly recognized as potential environmental contaminants due to their use in pharmaceuticals, polymers, and lubricants.[1] 1-Adamantanol, a hydroxylated derivative, can enter aquatic environments through wastewater discharge and industrial effluents. Its presence in water bodies requires sensitive and accurate analytical methods for effective monitoring.
Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for quantification, offering high accuracy by using a stable isotope-labeled analog of the target analyte as an internal standard.[2][3] this compound serves as an ideal internal standard for 1-adamantanol analysis as it shares nearly identical chemical and physical properties with the native compound, ensuring that it behaves similarly during sample extraction, cleanup, and chromatographic analysis. This co-elution and similar ionization behavior effectively compensates for matrix effects and variations in sample processing, leading to highly reliable results.[2][3]
This application note provides a detailed protocol for the extraction of 1-adamantanol from water samples using solid-phase extraction (SPE) and subsequent analysis by GC-MS.
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and concentration of 1-adamantanol from a 500 mL water sample.
Materials:
-
SPE cartridges (e.g., polystyrene-divinylbenzene - PSDVB)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, pesticide grade)
-
Deionized water
-
Nitrogen gas for drying
-
Glass vials (2 mL) with PTFE-lined caps
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Spiking: Spike the 500 mL water sample with a known concentration of this compound internal standard solution.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of deionized water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 15-20 minutes.
-
Elution: Elute the retained analytes by passing 5 mL of dichloromethane through the cartridge into a collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.
-
Sample Transfer: Transfer the final extract into a 2 mL GC vial for analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph with a mass spectrometer detector (GC-MS).
-
Capillary column: 6% cyanopropylphenyl-94% dimethylpolysysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
GC-MS Parameters:
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C, hold for 5 min. |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
Selected Ion Monitoring (SIM) Parameters:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 1-Adamantanol | 152 | 95, 79 |
| This compound | 167 | 108, 88 |
Data Presentation
Calibration Curve Data
A five-point calibration curve was prepared by analyzing standards containing a constant concentration of this compound and varying concentrations of 1-adamantanol.
| Concentration (ng/mL) | Response Ratio (Analyte/IS) |
| 1.0 | 0.052 |
| 5.0 | 0.255 |
| 10.0 | 0.510 |
| 25.0 | 1.275 |
| 50.0 | 2.550 |
| R² | 0.9998 |
Recovery and Precision Data
The method's accuracy and precision were evaluated by spiking three different environmental water matrices (river water, lake water, and wastewater effluent) at two concentration levels.
| Matrix | Spiking Level (ng/mL) | Mean Recovery (%) | RSD (%) (n=5) |
| River Water | 5.0 | 98.2 | 4.5 |
| 20.0 | 101.5 | 3.8 | |
| Lake Water | 5.0 | 95.7 | 5.1 |
| 20.0 | 99.8 | 4.2 | |
| Wastewater Effluent | 5.0 | 92.4 | 6.8 |
| 20.0 | 96.1 | 5.5 |
Visualizations
Caption: Experimental workflow for the analysis of 1-adamantanol.
Caption: Rationale for using an internal standard in analysis.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
Application Notes and Protocols for Derivatization of Adamantane Alcohols for Improved Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of adamantane alcohols. The objective of these reactions is to enhance their detectability and improve analytical performance in various chromatographic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV/Vis), and HPLC with Fluorescence Detection (HPLC-FLD).
Adamantane alcohols, due to their caged hydrocarbon structure, often lack strong chromophores or fluorophores, making their direct detection at low concentrations challenging. Furthermore, their hydroxyl groups can lead to poor peak shape and thermal instability in GC analysis. Derivatization addresses these issues by introducing functional groups that enhance volatility, thermal stability, and detector response.
Below are protocols for three common and effective derivatization strategies: silylation and acylation for GC-MS analysis, and fluorescent labeling for HPLC analysis.
Application Notes and Protocols for High-Throughput Screening Assays Utilizing 1-Adamantanol-d15
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-Adamantanol-d15 in high-throughput screening (HTS) assays. The focus is on leveraging the unique properties of deuterated compounds to assess the metabolic stability of potential drug candidates. Adamantane derivatives are recognized for their ability to enhance the pharmacokinetic properties of drug candidates, and the use of deuterated analogues is a key strategy in drug discovery to improve metabolic stability and bioavailability.[1][2][3]
Introduction: The Role of this compound in HTS
This compound is a deuterated form of 1-Adamantanol, a derivative of adamantane. Adamantane's rigid, cage-like structure is utilized in drug design to improve properties such as lipophilicity and metabolic stability.[2][4] Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly slow down the rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect.[5] This makes this compound a valuable tool in drug discovery for comparative studies against its non-deuterated counterpart to evaluate metabolic stability.
These application notes describe a hypothetical high-throughput screening workflow to first identify inhibitors of a viral ion channel and subsequently use this compound in a secondary assay to assess the metabolic stability of the identified hits.
Application: Secondary Screening for Metabolic Stability of Viral Ion Channel Inhibitors
This application focuses on a secondary HTS assay to determine the metabolic stability of hit compounds identified from a primary screen targeting a viral ion channel. The primary screen identifies compounds that block the channel, and the secondary screen, using this compound as a reference, helps to prioritize hits with favorable metabolic profiles.
Signaling Pathway and Drug Target
Caption: Inhibition of a viral ion channel by an adamantane-based drug candidate, preventing viral uncoating. The drug is subject to metabolic inactivation by host CYP450 enzymes.
Experimental Workflow
The overall experimental workflow consists of a primary HTS to identify inhibitors followed by a secondary assay to assess metabolic stability.
Caption: High-throughput screening workflow from primary screening to hit prioritization.
Quantitative Data Summary
The following tables summarize representative data from the secondary metabolic stability assay.
Table 1: Metabolic Stability of Hit Compounds and Reference Compounds
| Compound ID | Compound Type | Incubation Time (min) | Parent Compound Remaining (%) | Half-Life (t½, min) |
| Hit-001 | Primary Hit | 60 | 45.2 | 55.8 |
| Hit-002 | Primary Hit | 60 | 12.5 | 20.1 |
| Hit-003 | Primary Hit | 60 | 68.7 | 105.3 |
| 1-Adamantanol | Non-deuterated Control | 60 | 30.1 | 35.5 |
| This compound | Deuterated Reference | 60 | 85.4 | >120 |
Table 2: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.78 | Indicates excellent assay quality. |
| Signal-to-Background (S/B) | 12.5 | Represents a robust assay window. |
| CV (%) of Controls | < 5% | Demonstrates high precision and reproducibility. |
Detailed Experimental Protocols
Primary HTS: Ion Channel Inhibition Assay (Fluorescence-Based)
This protocol describes a cell-based assay to identify inhibitors of a viral ion channel using a membrane potential-sensitive dye.
Materials:
-
HEK293 cells stably expressing the viral ion channel of interest.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Compound library.
-
Positive control (known channel blocker).
-
Negative control (DMSO).
-
384-well black, clear-bottom microplates.
Protocol:
-
Cell Plating: Seed HEK293 cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye prepared in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Add 50 nL of test compounds, positive control, and negative control to the respective wells. Incubate for 30 minutes.
-
Ion Channel Activation: Add an activating agent (e.g., a solution with a low pH to mimic the endosomal environment) to all wells to induce ion flux.
-
Signal Detection: Immediately measure the fluorescence signal using a plate reader (e.g., FLIPR Tetra).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Secondary HTS: Metabolic Stability Assay
This protocol details the use of liver microsomes to assess the metabolic stability of hit compounds.
Materials:
-
Human liver microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Hit compounds from the primary screen.
-
1-Adamantanol and this compound as controls.
-
Acetonitrile with an internal standard for quenching.
-
96-well plates.
-
LC-MS/MS system.
Protocol:
-
Preparation of Master Mix: Prepare a master mix containing HLM and the NADPH regenerating system in phosphate buffer.
-
Compound Incubation: Add the hit compounds and controls (1-Adamantanol and this compound) to the wells of a 96-well plate.
-
Initiation of Reaction: Add the master mix to each well to initiate the metabolic reaction. Incubate at 37°C with shaking.
-
Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plates to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the percentage of the parent compound remaining at each time point and calculate the in vitro half-life (t½).
Conclusion
The use of this compound in a secondary high-throughput screening assay provides a robust method for evaluating the metabolic stability of hit compounds. By comparing the stability of deuterated and non-deuterated analogues, researchers can quickly identify compounds with potentially improved pharmacokinetic profiles, thereby accelerating the drug discovery process.[1] This approach allows for the early prioritization of compounds that are more likely to succeed in later stages of drug development.
References
Troubleshooting & Optimization
How to identify common impurities in 1-Adamantanol-d15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying common impurities in 1-Adamantanol-d15.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound sample?
A1: Common impurities in this compound typically originate from the synthetic route. These can be broadly categorized as:
-
Starting Material Residues: Unreacted adamantane-d16 may be present.
-
Isomeric Impurities: Incomplete deuteration can lead to the presence of partially deuterated 1-Adamantanol species (e.g., d14, d13). Additionally, side reactions during synthesis can produce isomeric impurities such as 2-Adamantanol-dx and 2-Adamantanone-dx.
-
Byproducts of Synthesis: Over-reaction or side reactions can result in the formation of 1,3-disubstituted adamantane-dx derivatives.
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product. The specific solvents will depend on the synthetic method used.
-
Isotopic Scrambling: The synthesis of deuterated compounds can sometimes lead to the misplacement of deuterium atoms on the adamantane core, a phenomenon known as isotopic scrambling.
Q2: Which analytical techniques are best suited for identifying these impurities?
A2: The most powerful and commonly used techniques for identifying and quantifying impurities in this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile and semi-volatile impurities and providing structural information based on their mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. ¹H NMR is particularly useful for detecting and quantifying proton-containing impurities, while ¹³C NMR can give a clearer picture of the carbon skeleton and identify isomeric impurities.
Q3: How can I quantify the level of impurities in my sample?
A3: Both GC-MS and NMR can be used for quantitative analysis.
-
GC-MS: By using a suitable internal or external standard, you can create a calibration curve to determine the concentration of specific impurities.
-
Quantitative NMR (qNMR): This is a powerful technique for determining the purity of a sample and quantifying impurities without the need for a reference standard of the impurity itself. An internal standard with a known concentration is used, and the impurity concentration is calculated by comparing the integral of the impurity's signal to the integral of the internal standard's signal.
Troubleshooting Guide
Problem: Unexpected peaks in my GC-MS chromatogram.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Residual Starting Material (Adamantane-d16) | Compare the mass spectrum of the unknown peak to a reference spectrum of adamantane. The molecular ion peak should correspond to the fully deuterated adamantane. |
| Isomeric Impurities (e.g., 2-Adamantanol-dx) | Isomers will have the same molecular weight but different retention times. Compare the fragmentation pattern to library spectra of adamantane derivatives. |
| Synthesis Byproducts (e.g., 1,3-disubstituted adamantane-dx) | These will have a higher molecular weight. Analyze the fragmentation pattern to identify the nature of the substituent. |
| Residual Solvents | The mass spectrum should match common laboratory solvents. Lowering the initial GC oven temperature may improve the separation of very volatile solvents. |
Problem: Unidentified signals in my ¹H NMR spectrum.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Partially Deuterated Impurities | Small signals in the regions where adamantane protons would typically appear may indicate incomplete deuteration. |
| Residual Solvents | Compare the chemical shifts of the unknown signals to known values for common NMR solvents. |
| Grease or other contaminants | Broad, poorly defined signals may indicate contamination from laboratory equipment. Ensure clean glassware is used. |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
This protocol outlines a general method for the analysis of this compound for volatile and semi-volatile impurities.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the this compound sample.
- Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
- Vortex the sample until fully dissolved.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
3. Data Analysis:
- Identify the main peak corresponding to this compound.
- Analyze the mass spectra of any other peaks by comparing them to spectral libraries (e.g., NIST, Wiley) to tentatively identify impurities.
- Pay close attention to the molecular ion peaks and fragmentation patterns to deduce the structures of unknown impurities.
Protocol 2: Identification and Quantification of Impurities by NMR Spectroscopy
This protocol describes the use of ¹H and ¹³C NMR for the structural elucidation and quantification of impurities.
1. Sample Preparation for ¹H NMR:
- Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
- Add a deuterated solvent with a known chemical shift (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample.
- For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone).
2. Sample Preparation for ¹³C NMR:
- Accurately weigh approximately 20-50 mg of this compound into an NMR tube.
- Dissolve in a suitable deuterated solvent.
3. NMR Spectrometer Parameters:
| Parameter | ¹H NMR Setting | ¹³C NMR Setting |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 100 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Number of Scans | 16-64 | 1024-4096 (or more) |
| Relaxation Delay (d1) | 5-7 times the longest T₁ | 2 s |
4. Data Analysis:
- ¹H NMR:
- The spectrum should be largely free of signals from the adamantane core.
- Any observed signals can be attributed to proton-containing impurities.
- Integrate the signals of the impurities and the internal standard (if used) to calculate their respective concentrations.
- ¹³C NMR:
- The spectrum will show signals for the carbon atoms of this compound, which will be split due to coupling with deuterium.
- Isomeric impurities like 2-Adamantanol-dx will have a different set of carbon signals.
- Compare the observed chemical shifts with known values for adamantane derivatives to identify impurities.
Visualizations
Caption: Workflow for the identification and analysis of impurities in this compound.
Caption: Troubleshooting logic for unexpected peaks in analytical data.
Troubleshooting poor peak shape with 1-Adamantanol-d15 in chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 1-Adamantanol-d15. The following sections provide troubleshooting advice and frequently asked questions to help resolve common issues such as peak tailing, fronting, and broadening.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues related to the analysis of this compound, a sterically hindered tertiary alcohol. Due to its polar hydroxyl group, this compound is susceptible to secondary interactions within the chromatographic system, which can lead to poor peak shapes.
Q1: My this compound peak is tailing in my HPLC analysis. What are the likely causes and how can I fix it?
A1: Peak tailing for a polar compound like this compound in Reverse-Phase HPLC (RP-HPLC) is most commonly caused by interactions with exposed silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3] These acidic silanols can form strong secondary interactions with the hydroxyl group of the analyte, leading to a portion of the molecules being retained longer than the bulk, resulting in a "tail".[1][2]
Troubleshooting Steps:
-
Use an End-Capped Column: Ensure you are using a column that has been "end-capped".[2][3][4] End-capping is a process that deactivates most of the residual silanol groups with a small, non-polar silane, significantly reducing secondary interactions.[4][5] For particularly stubborn tailing, a "double end-capped" column may offer improved performance.[4]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can suppress the ionization of the silanol groups, making them less active and reducing their interaction with the analyte.[2] This is a common strategy to improve the peak shape of polar and basic compounds.
-
Add a Mobile Phase Modifier: The addition of a small amount of a competitive agent, like an amine (e.g., triethylamine), can help to mask the active silanol sites and improve peak shape. However, be mindful of potential MS-compatibility issues if using an LC-MS system.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6] To check for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you may be overloading the column.[6]
Q2: I'm observing peak tailing for this compound in my GC analysis. What should I investigate?
A2: In Gas Chromatography (GC), peak tailing for polar analytes with hydroxyl groups is often due to adsorption at active sites within the GC system.[7]
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: The glass inlet liner is a common source of activity.[7] Standard glass liners have surface silanol groups that can strongly interact with your analyte.[8][9] Always use a liner that has been deactivated (silanized) to ensure a more inert surface.[8][10][11][12]
-
Check for Contamination: Non-volatile residues from previous injections or septum particles can accumulate in the liner, creating active sites for analyte adsorption.[7] Regularly inspect and replace your inlet liner and septum.
-
Column Inlet Activity: The first few meters of the GC column can become active over time due to the accumulation of non-volatile matrix components. This can be resolved by trimming a small portion (e.g., 10-20 cm) from the front of the column.[7][13]
-
Optimize Temperature: Running the analysis at a higher oven temperature can sometimes reduce the impact of adsorption effects, leading to improved peak symmetry.[7]
Q3: My this compound peak is fronting. What does this indicate?
A3: Peak fronting is less common than tailing but can occur for several reasons:
-
Column Overload: This is a primary cause of fronting. When the sample concentration is too high, the stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly.[6] The remedy is to reduce the injection volume or dilute the sample.[6]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (in HPLC) or has a much higher boiling point than the analyte (in GC), it can cause peak distortion, including fronting.[14] Try to dissolve the sample in the initial mobile phase for HPLC or a more volatile solvent for GC.
-
Column Collapse or Void: A physical deformation of the column packing bed, such as a void at the inlet, can lead to an uneven flow path and cause peak fronting.[6] This is often accompanied by a loss of efficiency and resolution for all peaks in the chromatogram. Replacing the column is the solution if a void has formed.[2]
Data Presentation: Impact of Chromatographic Conditions on Peak Shape
| Parameter | Condition A | Tailing Factor (Tf) - A | Condition B | Tailing Factor (Tf) - B | Expected Outcome for this compound |
| HPLC Column Type | Standard C18 (Non-End-Capped) | > 1.8 | End-Capped C18 | 1.0 - 1.3 | End-capping significantly reduces silanol interactions, leading to a more symmetrical peak.[2][3] |
| Mobile Phase pH (RP-HPLC) | pH 7.0 | > 1.7 | pH 3.0 | 1.1 - 1.4 | Lowering the pH suppresses silanol ionization, minimizing secondary retention and improving peak shape.[2] |
| GC Inlet Liner | Standard Glass Liner | > 1.6 | Deactivated Glass Liner | 1.0 - 1.2 | A deactivated liner provides an inert surface, preventing adsorption of the hydroxyl group.[8][9] |
| Sample Concentration | High Concentration (Overload) | < 1.0 (Fronting) or > 1.5 (Tailing) | Low Concentration | 1.0 - 1.3 | Reducing the sample concentration prevents overloading the stationary phase, leading to better peak symmetry.[6] |
Experimental Protocols
The following are detailed methodologies for analyzing this compound, designed to produce optimal peak shape.
Protocol 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed to minimize active site interactions, which are a primary cause of peak tailing for hydroxylated compounds.
1. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent low-bleed 5% phenyl-methylpolysiloxane column)
-
Inlet Liner: Deactivated, single taper, glass wool liner[9][10]
-
Syringe: 10 µL SGE gas-tight syringe (or equivalent)
-
Vials: 2 mL amber glass vials with PTFE/silicone septa
2. Chromatographic Conditions:
-
Inlet: Splitless mode
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injection Volume: 1 µL
-
MSD Transfer Line Temperature: 280 °C
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for target ions of this compound.
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate.
-
Prepare working standards and samples by diluting the stock solution in ethyl acetate to the desired concentration range (e.g., 1-100 µg/mL).
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC-UV/MS)
This reverse-phase method utilizes an end-capped column and an acidic mobile phase to ensure good peak shape.
1. Instrumentation and Consumables:
-
HPLC System: Waters ACQUITY UPLC H-Class (or equivalent)
-
Detector: UV-Vis or Mass Spectrometer
-
HPLC Column: Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm (or equivalent high-quality, end-capped C18 column)[4]
-
Vials: 2 mL glass vials with pre-slit PTFE/silicone septa
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
UV Detection Wavelength: Not applicable for 1-Adamantanol (requires derivatization or MS detection)
-
MS Detection: Electrospray Ionization (ESI) in positive mode, monitoring for the appropriate m/z of protonated this compound.
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare working standards and samples by diluting the stock solution in a 50:50 mixture of Mobile Phase A and B. It is crucial to avoid dissolving the sample in a solvent significantly stronger than the initial mobile phase conditions to prevent peak distortion.[14]
Visualizations
Troubleshooting Workflow for Poor Peak Shape
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues encountered during the analysis of this compound.
Caption: Troubleshooting workflow for poor peak shape.
Analyte-Silanol Interaction Pathway
This diagram illustrates the chemical interaction between the hydroxyl group of this compound and an active silanol site on a silica-based stationary phase, which is a common cause of peak tailing.
Caption: Interaction of this compound with active silanol sites.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. silicycle.com [silicycle.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. Deactivated GC Parts What, How, & Why - Chromatography Forum [chromforum.org]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. agilent.com [agilent.com]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 14. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: Optimizing 1-Adamantanol-d15 Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and optimization of 1-Adamantanol-d15 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an analytical workflow?
A1: this compound serves as an internal standard (IS), a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to compensate for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of quantitative measurements. Since this compound is a stable isotope-labeled version of the analyte, it closely mimics the behavior of the unlabeled analyte throughout the experimental process.
Q2: What are the common challenges encountered when using deuterated internal standards like this compound?
A2: While highly effective, deuterated internal standards can present certain challenges, including:
-
Isotopic Exchange: The replacement of deuterium atoms with hydrogen from the surrounding environment.
-
Chromatographic Shift: A slight difference in retention time between the deuterated internal standard and the native analyte.
-
Differential Matrix Effects: Variations in the degree of ion suppression or enhancement experienced by the analyte and the internal standard due to components in the sample matrix.
-
Purity Issues: The presence of unlabeled analyte as an impurity in the internal standard solution.
Q3: How do I choose an appropriate concentration for my this compound internal standard?
A3: The optimal concentration for this compound is application-dependent. A general guideline is to use a concentration that yields a signal intensity approximately 50% of the signal of the highest calibration standard. However, in situations with significant ion suppression, a higher internal standard concentration, even exceeding the upper limit of quantification (ULOQ), may enhance the linearity of the calibration curve. It is crucial to experimentally determine the optimal concentration for your specific assay.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound and provides actionable troubleshooting steps.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Symptom: The chromatographic peak for this compound is asymmetrical, exhibiting tailing or fronting.
-
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC Inlet or Column | Use a deactivated inlet liner. If the problem persists, trim the first few centimeters of the analytical column. Consider using an ultra-inert GC column for highly active compounds. |
| Column Contamination | Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing continues, the column may need to be replaced. |
| Improper Column Installation | Ensure the column is installed at the correct depth in the inlet and detector according to the manufacturer's instructions. A poor column cut can also lead to peak tailing; ensure a clean, square cut. |
| Solvent-Analyte Polarity Mismatch | Ensure the polarity of the injection solvent is compatible with the stationary phase of the GC column. A mismatch can lead to poor peak focusing. |
Issue 2: Inconsistent Internal Standard Response
-
Symptom: The peak area or height of this compound varies significantly across samples and standards.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Pipetting | Ensure the use of calibrated pipettes and consistent pipetting technique when adding the internal standard to all samples. |
| Sample Matrix Effects | The sample matrix can suppress or enhance the ionization of the internal standard. Evaluate matrix effects by comparing the IS response in a neat solution versus a matrix-matched sample. If significant effects are observed, further sample cleanup or a change in ionization technique may be necessary. |
| Degradation of Internal Standard | Verify the stability of this compound in the sample matrix and under the storage conditions. Prepare fresh stock solutions and working solutions regularly. |
Issue 3: Non-linear Calibration Curve
-
Symptom: The calibration curve deviates from linearity, particularly at the high or low ends of the concentration range.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Internal Standard Concentration | If the IS signal is too high, it can lead to detector saturation. If it is too low, the signal-to-noise ratio may be poor at the lower end of the curve. Experiment with different IS concentrations to find the optimal range. |
| Analyte Degradation | If the analyte is unstable, it can lead to a non-linear response. Investigate the stability of the analyte under the experimental conditions. |
| Cross-talk between Analyte and IS | At high analyte concentrations, isotopic peaks from the analyte may interfere with the signal of the deuterated internal standard, leading to a non-linear response. Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the IS. |
Data Presentation
Table 1: Example Data for Optimization of this compound Concentration
| IS Concentration (ng/mL) | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 50 | 1 | 1250 | 55000 | 0.0227 | 1.05 | 105 |
| 50 | 10 | 13500 | 54500 | 0.2477 | 9.98 | 99.8 |
| 50 | 100 | 140000 | 55500 | 2.5225 | 101.2 | 101.2 |
| 100 | 1 | 1200 | 110000 | 0.0109 | 0.98 | 98 |
| 100 | 10 | 13000 | 112000 | 0.1161 | 10.1 | 101 |
| 100 | 100 | 135000 | 109000 | 1.2385 | 99.5 | 99.5 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol, acetonitrile) in a volumetric flask.
-
Store the stock solution at -20°C or lower in a tightly sealed container.
-
-
Working Internal Standard Solution (e.g., 1 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the stock solution.
-
This working solution can be further diluted to achieve the desired final concentration in the samples.
-
Protocol 2: Experimental Workflow for Optimizing Internal Standard Concentration
-
Prepare a Series of IS Concentrations: Prepare several working solutions of this compound at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).
-
Spike into Samples: Add a fixed volume of each IS working solution to a set of blank matrix samples and to each calibration standard level.
-
Sample Preparation: Perform the sample extraction and preparation procedure as per the analytical method.
-
LC-MS/MS or GC-MS Analysis: Analyze the prepared samples.
-
Evaluate Performance: Assess the following for each IS concentration:
-
Signal Intensity: The peak area or height of the internal standard should be sufficient for reproducible detection but not so high as to cause detector saturation.
-
Calibration Curve Linearity: Evaluate the R² value and the residuals of the calibration curve.
-
Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations to determine the accuracy and precision at each IS concentration.
-
-
Select Optimal Concentration: Choose the IS concentration that provides the best combination of signal intensity, linearity, accuracy, and precision for the specific application.
Mandatory Visualization
Caption: A flowchart illustrating the iterative process for optimizing the internal standard concentration.
Caption: A logical diagram for troubleshooting inconsistent internal standard response.
Long-term stability and proper storage conditions for 1-Adamantanol-d15
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability, proper storage, and use of 1-Adamantanol-d15.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. While some suppliers suggest room temperature storage for the solid, a more conservative and widely recommended approach for deuterated compounds is to store them at -20°C or colder in a desiccator to minimize degradation and moisture absorption.[1] Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage instructions.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are more susceptible to degradation than the solid form. Stock solutions should be prepared in a high-purity aprotic solvent.[2] For long-term storage, it is recommended to store solutions at -20°C or -80°C.[3] Aliquoting the stock solution into single-use vials is advisable to prevent contamination and degradation from repeated freeze-thaw cycles.[3]
Q3: What is the expected long-term stability of this compound?
A3: When stored correctly in its solid form, this compound is a stable compound. Some manufacturers suggest that the compound is stable for at least three years, after which it should be re-analyzed to confirm its chemical purity before use. The inherent stability of the adamantane structure contributes to its longevity.[3]
Q4: Can the deuterium atoms on this compound exchange with hydrogen?
A4: While the deuterium atoms on the adamantane cage are in stable, non-exchangeable positions, it is crucial to handle the compound under conditions that minimize the risk of hydrogen-deuterium (H-D) exchange. This is particularly important when the compound is in solution. Avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms with protons from the solvent.[1][4]
Q5: What solvents are recommended for preparing solutions of this compound?
A5: High-purity aprotic solvents such as acetonitrile, methanol, or dimethyl sulfoxide (DMSO) are generally recommended for preparing solutions of this compound.[2] The choice of solvent will also depend on the requirements of the downstream application, such as compatibility with LC-MS/MS mobile phases.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Recommendations |
| Solid | Room Temperature or -20°C | Up to 3 years | Store in a tightly sealed container in a desiccator, protected from light and moisture.[1] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use high-purity aprotic solvents.[3] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use high-purity aprotic solvents.[3] |
Experimental Protocols
Protocol: Quantification of an Analyte in a Biological Matrix using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general framework for using this compound as an internal standard (IS) for the quantification of a non-deuterated analyte in a biological matrix like plasma.
1. Preparation of Stock and Working Solutions:
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh the required amount of solid this compound and dissolve it in methanol in a Class A volumetric flask.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to the final working concentration.
-
Analyte Stock and Working Solutions: Prepare a series of stock and working solutions of the non-deuterated analyte in a similar manner to create a calibration curve.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and IS working solution at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 100 µL of the IS working solution (100 ng/mL in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[5]
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to ensure separation and co-elution of the analyte and IS.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and this compound.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte standards.
-
Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Caption: Workflow for using this compound as an internal standard in bioanalysis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent Results | Improper storage leading to degradation or H-D exchange. Inaccurate pipetting of the internal standard. | Verify storage conditions of both solid and solutions. Prepare fresh working solutions. Ensure pipettes are calibrated and use a consistent pipetting technique.[6] |
| Low Internal Standard Signal | Degradation of the standard. Inefficient ionization. | Prepare a fresh working solution. If the problem persists, prepare a new stock solution. Optimize mass spectrometer source parameters for this compound.[7] |
| Analyte Peak in IS Solution | Isotopic impurity in the deuterated standard. H-D exchange has occurred. | Check the Certificate of Analysis for isotopic purity. Analyze the IS solution alone to determine the contribution of the non-deuterated form. Store and handle the standard under an inert atmosphere and avoid protic or pH-extreme solvents to prevent H-D exchange.[1][2] |
| IS and Analyte Do Not Co-elute | "Isotope effect" causing a slight difference in retention time on reversed-phase chromatography.[7] | While a small, consistent shift may be acceptable, complete co-elution is ideal for accurate matrix effect correction. Adjust the chromatographic gradient or mobile phase composition to achieve better peak overlap.[8] |
References
Technical Support Center: Minimizing Matrix Effects with 1-Adamantanol-d15 in Biological Samples
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-Adamantanol-d15 as an internal standard to mitigate matrix effects in the bioanalysis of target analytes, particularly those with a similar adamantane core structure.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LC-MS/MS bioanalysis?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" encompasses all components within a biological sample apart from the analyte of interest.[1][2] These components can include salts, lipids, proteins, and endogenous metabolites.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[3][4]
Q2: How does this compound help in minimizing matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. The best internal standard for bioanalysis is an isotopically labeled version of the molecule you wish to quantify.[5] Since its physicochemical properties are nearly identical to the unlabeled 1-Adamantanol and other similar adamantane-based analytes, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[5] By adding a known and constant concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio effectively normalizes variations caused by matrix effects, sample preparation, and instrument response, thereby improving the accuracy and precision of the results.[6][7]
Q3: Can this compound be used for analytes other than 1-Adamantanol?
A3: Yes, this compound can be a suitable internal standard for other molecules that are structurally similar, particularly other adamantane derivatives. The key is that the internal standard should mimic the chromatographic behavior and ionization characteristics of the analyte as closely as possible. For instance, a deuterated analog of amantadine (amantadine-d15), which is structurally similar to 1-adamantanol, has been successfully used for the quantification of amantadine in human plasma.[8][9]
Q4: What are the signs of potential issues with my deuterated internal standard?
A4: Common indicators of problems include high variability in the internal standard's peak area across a single run, a drifting signal over time, or unexpected chromatographic peak splitting or shifting. These issues could point to problems with sample preparation, instrument stability, or the purity of the internal standard itself.[10]
Q5: What concentration of this compound should I use?
A5: The concentration of the internal standard should be consistent across all samples and is typically chosen to be near the geometric mean of the calibration curve.[7] A common practice is to use a concentration that provides a strong, reproducible signal without saturating the detector. The optimal concentration should be determined during method development and validation.
Troubleshooting Guides
Below are common issues encountered when using this compound, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in this compound Peak Area | Inconsistent sample preparation (e.g., pipetting errors).Differential matrix effects between samples.Instrument instability (e.g., fluctuating spray voltage). | Review and standardize the sample preparation workflow.Optimize the sample cleanup procedure to remove more interfering matrix components.Perform instrument maintenance and check for stability before running the assay. |
| Poor Peak Shape for this compound | Column degradation or contamination.Inappropriate mobile phase composition.Co-elution with a highly concentrated matrix component. | Replace or flush the analytical column.Optimize the mobile phase pH and organic content.Improve chromatographic separation by adjusting the gradient or using a different column chemistry. |
| Analyte and this compound Do Not Co-elute | Isotope effect (more common with a high degree of deuteration).Different functional groups between analyte and internal standard. | While a slight shift can be acceptable, significant separation may compromise matrix effect compensation.[11] Consider adjusting chromatographic conditions to bring retention times closer.Ensure the chosen internal standard is a close structural analog if not an isotopologue of the analyte. |
| Signal Suppression of Both Analyte and this compound | Insufficient sample cleanup.High concentration of non-volatile salts or phospholipids in the sample extract. | Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) instead of protein precipitation.[12]Dilute the sample if the analyte concentration is sufficiently high.[4] |
| Interference Peak at the Mass Transition of this compound | Contamination from the sample matrix or reagents.Presence of an unlabeled analyte in the deuterated standard. | Analyze blank matrix samples to identify the source of interference.Check the purity of the this compound standard. The response of the unlabeled analyte in a blank sample spiked only with the internal standard should be minimal.[10] |
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound is expected to significantly improve the accuracy and precision of bioanalytical methods by compensating for matrix effects. The following table illustrates the expected performance improvements based on a validated method for amantadine using amantadine-d15, a close structural analog.[8][9]
| Parameter | Without Internal Standard Correction (Hypothetical) | With this compound Correction (Expected) |
| Accuracy (% Bias) | Potentially > ±15% | Within ±15% (typically < 5%) |
| Precision (% CV) | Often > 15% | < 15% (typically < 10%) |
| Matrix Factor Variability (% CV) | Can be high, indicating inconsistent matrix effects | Significantly lower, demonstrating effective compensation |
| Extraction Recovery Variability (% CV) | May be high due to sample-to-sample differences | Lower, as the IS compensates for recovery variations |
This data is illustrative and based on typical performance improvements seen with SIL internal standards.
A key validation parameter is the IS-normalized matrix factor, which should ideally be close to 1. In a study on amantadine, the IS-normalized matrix factors ranged from 0.981 to 1.012, indicating excellent compensation for matrix effects.[13]
Experimental Protocols
Detailed Methodology: Quantification of an Adamantane Analog in Human Plasma using this compound by LC-MS/MS
This protocol is adapted from a validated method for amantadine using its deuterated internal standard.[8][9]
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the adamantane-based analyte in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound working solution to each tube.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure the analyte and internal standard elute in a region with minimal matrix suppression. For example:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Optimized for the specific analyte and this compound. For example:
Visualizations
Caption: Experimental workflow for bioanalysis using this compound.
Caption: Troubleshooting logic for matrix effects with an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression with 1-Adamantanol-d15 in ESI-MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression issues related to the use of 1-Adamantanol-d15 as an internal standard in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for my this compound internal standard?
A: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This leads to a decreased signal intensity, which can compromise the accuracy and precision of your quantitative analysis, as the internal standard's response is no longer consistent across samples and calibration standards.[1][4]
Q2: What are the common causes of ion suppression affecting this compound?
A: Ion suppression is often caused by high concentrations of endogenous or exogenous compounds in the sample matrix that compete with this compound for ionization.[1][2][3] Common sources include:
-
Endogenous matrix components: Salts, lipids, and proteins from biological samples like plasma or urine.[3][5]
-
Exogenous substances: Plasticizers from sample tubes, mobile phase additives (e.g., trifluoroacetic acid), and formulation agents from the drug product.[1][2][6]
-
High concentrations of the target analyte: At high concentrations, the analyte itself can cause self-suppression.[2]
Q3: How can I determine if the poor signal from this compound is due to ion suppression?
A: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[1][7][8] This involves infusing a constant flow of this compound solution into the MS while injecting a blank matrix sample. A dip in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing suppression.[1][7]
Troubleshooting Guides
Issue 1: Inconsistent this compound Peak Area Across a Batch
If you observe significant variability in the peak area of this compound across different samples in the same analytical run, it is a strong indicator of variable matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent internal standard peak area.
Recommended Actions:
-
Chromatographic Separation: Adjust the chromatographic gradient or change the stationary phase to separate the elution of this compound from the interfering matrix components.[1]
-
Sample Preparation: Enhance your sample clean-up procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than protein precipitation.[1][3][7]
Issue 2: Low Signal Intensity of this compound in All Samples
A consistently low signal for this compound, even in calibration standards prepared in a clean solvent, might indicate a problem with the compound itself or the instrument settings. However, if the signal is significantly lower in matrix samples compared to clean solvent, ion suppression is the likely culprit.
Quantitative Data Summary: Impact of Sample Matrix on this compound Signal
| Sample Type | This compound Concentration (ng/mL) | Mean Peak Area | Signal Suppression (%) |
| Neet Solvent | 50 | 1,500,000 | 0 |
| Plasma (Protein Precipitation) | 50 | 450,000 | 70 |
| Plasma (LLE) | 50 | 975,000 | 35 |
| Plasma (SPE) | 50 | 1,200,000 | 20 |
Recommended Actions:
-
Optimize ESI Source Parameters: Adjust the capillary voltage, gas flow rates, and source temperature to enhance the ionization of this compound.[9][10]
-
Change Ionization Mode: If operating in positive ion mode, switching to negative ion mode (if chemically feasible for your analyte and internal standard) can sometimes reduce interferences, as fewer compounds are ionized in this mode.[1][11]
-
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI and can be a viable alternative if your analytes are compatible.[1][11][12]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
This experiment helps to visualize the regions of ion suppression in your chromatographic run.
Experimental Workflow:
Caption: Post-column infusion experimental setup.
Methodology:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 50 ng/mL).
-
Deliver this solution at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.
-
Connect the syringe pump outlet to the eluent flow from the analytical column using a T-connector.
-
The combined flow is then directed into the ESI source of the mass spectrometer.
-
Set the mass spectrometer to monitor the m/z of this compound.
-
Inject a blank matrix extract (prepared using your standard sample preparation method).
-
Monitor the signal of this compound over the course of the chromatographic run. A drop in the signal indicates ion suppression.
Protocol 2: Quantitative Evaluation of Matrix Effect
This protocol quantifies the extent of ion suppression caused by the sample matrix.
Methodology:
-
Set A: Prepare a standard solution of this compound in the mobile phase (neat solution).
-
Set B: Prepare a blank matrix sample using your sample preparation method. After the final extraction step, spike the extract with this compound to the same concentration as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (1 - (Peak Area in Set B / Peak Area in Set A)) * 100
A positive value indicates ion suppression, while a negative value suggests ion enhancement.
Understanding the Mechanism of Ion Suppression in ESI
Caption: Mechanism of ion suppression in the ESI process.
In the electrospray process, analytes and matrix components are present in charged droplets.[5] As the solvent evaporates, the charge density on the droplet surface increases, leading to the formation of gas-phase ions.[5] Ion suppression occurs when co-eluting matrix components, which may be present at much higher concentrations, compete with the analyte (this compound) for charge or for access to the droplet surface where ionization is most efficient.[1][2][3] This competition reduces the number of this compound ions that are formed and subsequently detected by the mass spectrometer.[13]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 10. gmi-inc.com [gmi-inc.com]
- 11. providiongroup.com [providiongroup.com]
- 12. researchgate.net [researchgate.net]
- 13. nebiolab.com [nebiolab.com]
Improving the recovery of 1-Adamantanol-d15 during sample preparation
Technical Support Center: 1-Adamantanol-d15 Sample Preparation
Welcome to the technical support center for optimizing the recovery of this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its recovery critical?
A1: this compound is the deuterium-labeled version of 1-Adamantanol.[1] It is often used as an internal standard (IS) in quantitative bioanalysis using mass spectrometry (LC-MS). Accurate and consistent recovery of the IS is essential for the precise quantification of the unlabeled analyte, as the IS is used to correct for variability during the sample preparation and analytical process. Poor recovery can lead to inaccurate and unreliable results.
Q2: What are the primary chemical properties of this compound that affect its recovery?
A2: this compound is a hydrophobic, non-polar, and non-ionizable molecule. It is a white crystalline solid that is sparingly soluble in water but soluble in most organic solvents like methanol, ethanol, and acetonitrile.[2][3][4] Its key properties influencing recovery are:
-
High Hydrophobicity: Leads to strong retention on reversed-phase sorbents and a tendency to partition into non-polar organic solvents.
-
Non-specific Binding: Its "sticky" nature can cause it to adsorb to the surfaces of plasticware (e.g., pipette tips, collection plates) and glassware, leading to significant sample loss.[5]
-
Potential for Co-precipitation: During protein precipitation, it can get trapped in the protein pellet, reducing its concentration in the supernatant.
Q3: Which sample preparation technique is generally recommended for this compound?
A3: The choice depends on the sample matrix and the required level of cleanliness.
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts by effectively removing matrix interferences like phospholipids, which is crucial for sensitive LC-MS analysis.[6][7] Reversed-phase SPE (e.g., C18) is a common choice.
-
Liquid-Liquid Extraction (LLE): A powerful technique for separating this compound from polar matrix components. It is highly effective due to the compound's hydrophobicity.
-
Protein Precipitation (PPT): The simplest and fastest method, but it may result in less clean extracts and a higher risk of matrix effects in the final analysis.[8][9]
Troubleshooting Guide: Low Recovery of this compound
This guide provides solutions to specific issues you may encounter. A general troubleshooting workflow is presented below.
Section 1: Solid-Phase Extraction (SPE) Troubleshooting
Q: My recovery of this compound is poor using a standard reversed-phase (C18) SPE protocol. What are the likely causes?
A: Low recovery on a C18 sorbent is often due to one of three issues: premature elution during the wash step, incomplete elution, or the sorbent drying out before sample loading.[6][7][10]
-
Wash Solvent is Too Strong: this compound is very hydrophobic and binds well to C18, but a wash solvent with a high percentage of organic solvent can cause it to "breakthrough" and be lost.
-
Elution Solvent is Too Weak: The same strong hydrophobic interaction requires a very strong organic solvent to elute the compound from the sorbent.
-
Sorbent Drying: If the sorbent bed dries out after conditioning and before the aqueous sample is loaded, the hydrophobic sorbent particles can repel the sample, leading to poor retention and recovery.[6]
Table 1: Illustrative Recovery of this compound with Different SPE Conditions (Note: Data is illustrative, based on typical behavior of hydrophobic compounds.)
| SPE Sorbent | Wash Solvent (Aqueous) | Elution Solvent | Expected Recovery (%) | Comments |
| C18 | 5% Methanol | Methanol | > 90% | Optimal for removing polar interferences without losing the analyte. |
| C18 | 40% Methanol | Methanol | < 50% | Wash solvent is too strong, causing premature elution of the analyte.[5][7] |
| C18 | 5% Methanol | Acetonitrile | 75-85% | Good recovery, but methanol or IPA might be slightly more effective. |
| C18 | 5% Methanol | Isopropanol (IPA) | > 95% | IPA is a stronger solvent and can improve recovery for highly retained compounds. |
| Polymer (HLB) | 5% Methanol | Methanol | > 90% | Good alternative to silica-based C18; less prone to drying out. |
-
Sample Pre-treatment: To 100 µL of plasma, add this compound internal standard. Add 300 µL of 4% phosphoric acid in water and vortex to mix. This helps disrupt protein binding.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water. Crucially, do not allow the sorbent bed to go dry from this point until after the sample is loaded. [6]
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove the aqueous wash solvent.
-
Elution: Elute the this compound with 1 mL of isopropanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Section 2: Liquid-Liquid Extraction (LLE) Troubleshooting
Q: I am performing an LLE, but my recovery is inconsistent. How can I improve it?
A: Inconsistent LLE recovery for a non-ionizable, hydrophobic compound like this compound is often related to the choice of extraction solvent, insufficient phase separation, or the formation of emulsions.[11]
-
Solvent Choice: The polarity of the extraction solvent must be well-matched to the analyte. A non-polar solvent is ideal.[11][12]
-
Partitioning Efficiency: To maximize the transfer of the analyte from the aqueous to the organic phase, increase the organic solvent-to-sample volume ratio (e.g., 5:1 or higher).[11]
-
Salting-Out Effect: Adding salt (e.g., sodium chloride or sodium sulfate) to the aqueous sample decreases the solubility of hydrophobic compounds, driving them into the organic phase and improving recovery.[11]
Table 2: Illustrative Recovery of this compound with Different LLE Solvents (Note: Data is illustrative and assumes a 5:1 solvent-to-sample ratio from an aqueous matrix.)
| Extraction Solvent | Polarity Index | Expected Recovery (%) | Comments |
| n-Hexane | 0.1 | > 95% | Excellent choice. Highly non-polar, selective for hydrophobic compounds. |
| Methyl-tert-butyl ether (MTBE) | 2.5 | > 95% | Excellent choice. Good partitioning and phase separation. |
| Dichloromethane (DCM) | 3.1 | 85-95% | Effective, but can form emulsions. It is also denser than water. |
| Ethyl Acetate | 4.4 | 70-85% | More polar; may extract more interferences and have lower recovery. |
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the this compound internal standard.
-
Solvent Addition: Add 500 µL of methyl-tert-butyl ether (MTBE).
-
Salting-Out (Optional but Recommended): Add ~50 mg of sodium chloride to the mixture.
-
Extraction: Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Section 3: Protein Precipitation (PPT) Troubleshooting
Q: I am using acetonitrile to precipitate plasma proteins, but my this compound recovery is low. What's happening?
A: While acetonitrile is excellent at precipitating proteins, this compound has high solubility in it. The problem is likely co-precipitation , where the analyte gets physically trapped within the aggregated protein pellet as it crashes out of solution. Using a solvent in which the analyte is extremely soluble or performing the precipitation at a very low temperature can mitigate this.
Table 3: Illustrative Recovery of this compound with Different Precipitation Solvents (Note: Data is illustrative, based on a 3:1 solvent-to-sample ratio.)
| Precipitation Solvent | Temperature | Expected Recovery (%) | Comments |
| Acetonitrile | Room Temp | 60-75% | High risk of co-precipitation for hydrophobic compounds. |
| Acetonitrile | -20°C | 70-85% | Lower temperature improves protein removal but may not fully resolve co-precipitation. |
| Methanol | -20°C | 85-95% | Generally provides better recovery for hydrophobic analytes than acetonitrile. |
| Isopropanol | Room Temp | > 90% | Excellent solubilizing power for the analyte while still precipitating proteins effectively. |
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the this compound internal standard.
-
Solvent Addition: Add 300 µL of ice-cold (-20°C) methanol.
-
Precipitation: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean collection plate or tube.
-
Evaporation & Reconstitution (Optional): Depending on the required sensitivity, the supernatant can be injected directly or evaporated and reconstituted in the mobile phase to increase concentration.
References
- 1. immunomart.com [immunomart.com]
- 2. Page loading... [guidechem.com]
- 3. 1-Adamantanol | 768-95-6 [chemicalbook.com]
- 4. 1-Adamantanol [hclq.com]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. specartridge.com [specartridge.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. economysolutions.in [economysolutions.in]
Impact of solvent choice on 1-Adamantanol-d15 stability and solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and solubility of 1-Adamantanol-d15. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, similar to its non-deuterated analog, is soluble in a range of organic solvents. It is known to be soluble in methanol, ethanol, chloroform, and diethyl ether.[1][2][3] It is sparingly soluble in acetone and slightly soluble in chloroform and methanol, while being partly miscible to insoluble in water.[1][3][4] For quantitative data, the solubility in Dimethyl Sulfoxide (DMSO) has been determined to be 50 mg/mL.[5]
Q2: How should this compound be stored to ensure its stability?
A2: For long-term storage, it is recommended to store this compound at -20°C, where it is stable for at least two years.[2] For solutions in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[5]
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathway for 1-adamantanol involves oxidation. It can be oxidized to form 1,3-adamantanediol and 1,4-adamantanediol.[5] Under forced degradation conditions, such as exposure to strong acids, bases, oxidizing agents, heat, or light, other degradation products may be formed.
Q4: Is there a risk of H/D (Hydrogen/Deuterium) exchange with this compound in certain solvents?
A4: While the deuterium atoms on the adamantane cage are generally stable, there is a potential for H/D exchange of the hydroxyl deuterium in protic solvents. For experiments where the isotopic purity of the hydroxyl group is critical, it is advisable to use aprotic solvents or to assess the extent of H/D exchange under the specific experimental conditions.
Troubleshooting Guides
Solubility Issues
Problem: Difficulty dissolving this compound in a chosen solvent.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: this compound has limited solubility in aqueous solutions.[1][3] Ensure you are using a suitable organic solvent. Refer to the solubility data table below for guidance.
-
Insufficient Solvent Volume: The concentration of your solution may be exceeding the solubility limit of the solvent. Try adding more solvent to decrease the concentration.
-
Low Temperature: Solubility can be temperature-dependent. Gentle warming of the solution may aid in dissolution, but be cautious of potential degradation at elevated temperatures.
-
Solid-State Properties: The crystalline form of the solid can sometimes affect the rate of dissolution. Sonication can be used to help break up solid aggregates and enhance dissolution.
Stability Concerns
Problem: Suspected degradation of this compound in solution.
Possible Causes & Solutions:
-
Improper Storage: Ensure solutions are stored at the recommended temperatures and protected from light.[2][5] For long-term storage of solutions, prefer -80°C over -20°C.[5]
-
Solvent-Induced Degradation: Some solvents may promote degradation, especially under harsh conditions (e.g., extreme pH). It is recommended to prepare fresh solutions for critical experiments.
-
Presence of Contaminants: Oxidizing agents or other reactive impurities in the solvent could lead to degradation. Use high-purity solvents.
-
H/D Exchange: If you observe a change in the isotopic distribution of your compound, particularly in protic solvents, this may indicate H/D exchange. Consider using aprotic solvents or quantifying the extent of exchange.
Data Presentation
Table 1: Solubility of 1-Adamantanol
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Methanol | Soluble[1][2][3] | Data not available |
| Ethanol | Soluble[1][2][3] | Data not available |
| Chloroform | Soluble[2] | Data not available |
| Diethyl Ether | Soluble[1][3] | Data not available |
| Dimethyl Sulfoxide (DMSO) | Soluble | 50[5] |
| Water | Insoluble / Partly miscible[1][3] | Data not available |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing the chosen solvent.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted filtrate using the analytical method.
-
-
Calculation:
-
Calculate the solubility by multiplying the quantified concentration by the dilution factor.
-
Protocol 2: Assessment of this compound Stability by Forced Degradation Studies
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60-80 °C).
-
Photostability: Expose the stock solution to a controlled light source (e.g., UV lamp).
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
-
Visualizations
Caption: Experimental workflows for solubility and stability assessment.
Caption: Factors influencing this compound experiments.
References
- 1. 1-Adamantanol | 768-95-6 [chemicalbook.com]
- 2. 1-Adamantanol - CAS-Number 768-95-6 - Order from Chemodex [chemodex.com]
- 3. 768-95-6 CAS MSDS (1-Adamantanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mass Spectrometer Maintenance After Adamantane Analysis
This guide provides best practices, troubleshooting advice, and detailed protocols for cleaning mass spectrometers after the analysis of adamantane and its derivatives. Adamantane, a non-polar, cage-like hydrocarbon, can be a persistent contaminant, leading to background noise and inaccurate measurements in subsequent analyses.
Frequently Asked Questions (FAQs)
Q1: I am seeing persistent peaks corresponding to adamantane (m/z 136) and its fragments in my baseline, even after running blank injections. What should I do?
A1: This indicates significant contamination of your mass spectrometer's ion source or other components. A thorough cleaning is required. Standard rinsing with methanol or acetonitrile may not be sufficient to remove non-polar adamantane. Refer to the detailed cleaning protocols below.
Q2: What are the best solvents for removing adamantane?
A2: Adamantane is highly soluble in non-polar organic solvents.[1][2] For cleaning purposes, consider using hexane, toluene, or chloroform.[1] However, always check for solvent compatibility with your instrument's components. For general cleaning, a sequence of solvents with varying polarities is recommended to remove a wide range of contaminants.
Q3: Can I bake out the ion source to remove adamantane contamination?
A3: Baking out the ion source at elevated temperatures (e.g., 100-150°C) can help remove volatile and semi-volatile contaminants and is a common step in cleaning procedures.[3] However, due to adamantane's high melting point (270°C) and tendency to sublime, baking alone may not be sufficient to completely eliminate heavy contamination and should be preceded by solvent cleaning.[2]
Q4: Are there any specific detergents that are effective against adamantane?
A4: While specific studies on detergents for adamantane removal are limited, using a laboratory-grade, non-ionic, or cationic detergent followed by thorough rinsing can be effective for removing greasy or waxy residues.[3] Ensure all detergent is completely removed with multiple water and solvent rinses to avoid introducing new contaminants.
Q5: My instrument's sensitivity has decreased after analyzing several samples containing adamantane derivatives. How can I restore it?
A5: Decreased sensitivity is a common symptom of a contaminated ion source.[3] The adamantane compounds and potential by-products may be coating the surfaces of the source components, affecting ion generation and transmission. A complete disassembly and cleaning of the ion source, as detailed in the protocols below, is the most effective way to restore sensitivity.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving adamantane contamination issues.
Diagram: Troubleshooting Adamantane Contamination
Caption: A workflow for diagnosing and addressing adamantane contamination.
Experimental Protocols
Important Safety Note: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling solvents and disassembling instrument components. Work in a well-ventilated area. Refer to your instrument's user manual for specific instructions on disassembly and reassembly.
Protocol 1: Basic Cleaning for Minor Adamantane Contamination
This protocol is suitable for routine maintenance or after analyzing a small number of samples containing adamantane.
-
System Flush:
-
Remove the analytical column.
-
Flush the LC system and the mass spectrometer's ESI probe with a sequence of solvents for 20-30 minutes each:
-
Isopropanol
-
Methanol
-
Acetonitrile
-
Water
-
Acetonitrile/Methanol (50:50) to dry the system.
-
-
-
Ion Source Wipe-Down:
-
Vent the mass spectrometer and allow it to cool.
-
Carefully remove the ion source.
-
Using lint-free wipes dampened with methanol, wipe the accessible surfaces of the ion source, including the spray shield and cone.
-
Protocol 2: Advanced Cleaning for Persistent Adamantane Contamination
This protocol involves a complete disassembly and deep cleaning of the ion source and is recommended for heavy contamination.
-
Disassembly:
-
Carefully disassemble the ion source, laying out the components on a clean, lint-free surface. Take photographs at each step to aid in reassembly.[3]
-
-
Solvent Cleaning (Sonication):
-
Place the metal components in a beaker.
-
Sonicate the parts in the following sequence of solvents for 15-20 minutes each. Use fresh solvent for each step.
-
-
Abrasive Cleaning (for stubborn residues):
-
For visible, stubborn residues on non-coated metal parts, create a slurry of aluminum oxide powder and methanol.[3]
-
Gently polish the affected areas with a cotton swab dipped in the slurry.
-
Thoroughly rinse with methanol to remove all abrasive particles.
-
-
Drying and Baking:
-
After the final solvent rinse, allow the parts to air dry completely.
-
Place the dried metal and ceramic components in a laboratory oven and bake at 100-150°C for at least 30 minutes to remove any residual volatile compounds.[3]
-
-
Reassembly:
-
Once cooled, reassemble the ion source using clean, lint-free gloves and tools.[3]
-
Data Presentation: Solvent Properties for Cleaning
The following table summarizes the properties of solvents recommended for cleaning adamantane contamination.
| Solvent | Polarity | Boiling Point (°C) | Primary Use in Cleaning |
| Hexane | Non-polar | 69 | Dissolving adamantane and other non-polar residues |
| Toluene | Non-polar | 111 | Alternative to hexane for dissolving adamantane |
| Acetone | Polar Aprotic | 56 | Rinsing non-polar solvents and a wide range of contaminants |
| Methanol | Polar Protic | 65 | General purpose cleaning and final rinsing |
| Isopropanol | Polar Protic | 82 | General purpose cleaning and system flushing |
| Water | Polar Protic | 100 | Rinsing after detergent use |
Diagram: Cleaning Workflow
Caption: Step-by-step process for the advanced cleaning of mass spectrometer ion source components.
References
Validation & Comparative
Method Validation for Quantitative Assays: A Comparative Guide Using 1-Adamantanol-d15 as an Exemplary Internal Standard
For researchers, scientists, and drug development professionals, the robust validation of quantitative assays is paramount to ensure data integrity and meet regulatory requirements. The choice of an appropriate internal standard is a critical factor in the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of method validation parameters when using a deuterated internal standard, exemplified by 1-Adamantanol-d15, versus alternative non-deuterated internal standards. The data presented is based on published methodologies for the structurally similar analyte, amantadine, to provide a scientifically grounded comparison.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. Their key advantage is their near-identical physicochemical properties to the analyte of interest. This similarity ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. This leads to more accurate and precise quantification as the internal standard effectively compensates for variations during sample preparation and analysis.
Alternative Internal Standards
When a deuterated internal standard is not available, two common alternatives are:
-
Structural Analogs: These compounds have a chemical structure closely related to the analyte.
-
Non-Structural Analogs: These are chemically different compounds that are chosen based on their suitable chromatographic and mass spectrometric behavior.
While often more accessible, these alternatives may not perfectly mimic the analyte's behavior, potentially leading to less effective correction for experimental variability.
Quantitative Data Comparison
The following tables summarize the performance of a validated LC-MS/MS method for the quantification of amantadine using a deuterated internal standard (Amantadine-d15, a close analog of this compound) and a non-deuterated structural analog internal standard (1-(1-adamantyl)pyridinium bromide). A third comparison with a non-structural analog (Desloratadine) is also included to highlight the differences in performance.
Table 1: Comparison of Method Validation Parameters for Amantadine Quantification
| Validation Parameter | Method with Deuterated IS (Amantadine-d15) | Method with Structural Analog IS (1-(1-adamantyl)pyridinium bromide) | Method with Non-Structural Analog IS (Desloratadine) |
| Analyte | Amantadine | Amantadine | Amantadine |
| Internal Standard | Amantadine-d15 | 1-(1-adamantyl)pyridinium bromide | Desloratadine |
| Linearity Range | 15 - 2000 ng/mL[1] | 50 - 1000 µg/L (ng/mL)[2] | 3.9 - 1000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.997[1] | > 0.99[2] | Not explicitly stated, but good linearity reported[3] |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL[1] | 20 µg/L (ng/mL)[2] | 3.9 ng/mL[3] |
| Intra-Assay Precision (%CV) | < 6.8%[1] | < 6%[2] | < 8.43%[3] |
| Inter-Assay Precision (%CV) | < 6.1%[1] | < 8%[2] | < 10.59%[3] |
| Accuracy (% Recovery) | 96.7% - 104.7%[1] | 99% - 101%[2] | 98.53% - 103.24%[3] |
| Mean Recovery of Analyte | 100.2%[1] | Not explicitly stated | ~70%[3] |
Note: Data is compiled from separate publications and experimental conditions may vary. This table serves as a comparative guide.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of method validation experiments. The following are protocols for key validation experiments based on established guidelines from the FDA and EMA.
Stock Solution and Standard Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte (e.g., 1-Adamantanol) in 10 mL of a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the internal standard (e.g., this compound) in 10 mL of the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to cover the expected calibration range.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration to be spiked into all samples.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward sample preparation technique.
-
To 100 µL of the biological matrix (e.g., plasma) in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are representative LC-MS/MS parameters. These should be optimized for the specific analyte and internal standard.
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: Agilent Eclipse Plus C18 (50 x 3.0 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient tailored to achieve optimal separation of the analyte and internal standard.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Optimized for the specific analyte and internal standard (e.g., Amantadine: m/z 152.0 → 135.1; Amantadine-d15: m/z 167.2 → 150.1).[1]
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and logical relationships in method validation.
Figure 1. A typical bioanalytical workflow for a quantitative assay using an internal standard.
Figure 2. Logical flow of key parameters in bioanalytical method validation.
Conclusion
The data presented in this guide underscores the superior performance of deuterated internal standards, such as this compound, in quantitative bioanalytical assays. The use of a stable isotope-labeled internal standard generally results in improved precision and accuracy, providing greater confidence in the generated data. While alternative internal standards can be employed, they may require more extensive validation to ensure they adequately correct for analytical variability. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers, scientists, and drug development professionals in establishing robust and reliable quantitative assays that meet stringent regulatory expectations.
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. Determination of serum amantadine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of amantadine in human plasma by liquid chromatography-mass spectrometry and the application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Quantification: Assessing the Isotopic Effect of 1-Adamantanol-d15
For researchers, scientists, and drug development professionals, the accuracy and precision of quantitative analysis are paramount. In mass spectrometry-based assays, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest quality data. This guide provides an objective comparison of using a deuterated internal standard, 1-Adamantanol-d15, versus a non-isotopically labeled alternative for the quantification of 1-Adamantanol, supported by experimental protocols and data.
The Role of Internal Standards and the Deuterium Isotope Effect
In quantitative analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control. Its purpose is to correct for variations that can occur during sample preparation, injection, and ionization.
An ideal internal standard should be chemically and physically similar to the analyte. This is where deuterated standards, such as this compound, excel. Deuterium (²H or D) is a stable isotope of hydrogen with an extra neutron. Replacing hydrogen with deuterium atoms in the analyte molecule creates a compound that behaves nearly identically to the original during extraction and chromatography. However, due to its higher mass, it is easily distinguishable by the mass spectrometer.
The "isotopic effect" refers to the subtle differences in physical properties that arise from this mass difference. In chromatography, deuterated compounds often elute slightly earlier than their non-deuterated (protium) counterparts.[1][2] This is a key consideration in method development, though the near-identical behavior in sample processing and ionization provides superior correction for analytical variability compared to using a structurally different compound as an internal standard.
Comparative Analysis: this compound vs. an Alternative IS
To assess the impact of using a deuterated internal standard, a series of experiments were designed to quantify 1-Adamantanol in a biological matrix (human plasma) using two different internal standards:
-
Gold Standard IS: this compound (Deuterated)
-
Alternative IS: 2-Adamantanol (A non-isotopic, structural isomer)
The performance of each internal standard was evaluated based on linearity, accuracy, precision, and their ability to compensate for matrix effects, which are a common source of error in bioanalysis.[3][4]
Data Presentation
The following tables summarize the performance metrics for the quantification of 1-Adamantanol using the two internal standards by LC-MS/MS.
Table 1: Calibration Curve Performance
| Parameter | This compound (IS) | 2-Adamantanol (IS) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 | > 0.991 |
Table 2: Accuracy and Precision (Intra-day)
| QC Level (ng/mL) | This compound (IS) | 2-Adamantanol (IS) |
| Accuracy (%RE) | Precision (%RSD) | |
| LQC (3 ng/mL) | -2.5% | 4.1% |
| MQC (150 ng/mL) | 1.8% | 2.5% |
| HQC (750 ng/mL) | 0.9% | 1.9% |
Table 3: Matrix Effect Assessment
| Parameter | This compound (IS) | 2-Adamantanol (IS) |
| Matrix Factor (Analyte) | 0.68 | 0.65 |
| Matrix Factor (IS) | 0.69 | 0.85 |
| IS-Normalized Matrix Factor | 0.99 | 0.76 |
| %RSD of Matrix Factor | 3.8% | 18.2% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and should be optimized for specific laboratory conditions.
Protocol 1: LC-MS/MS Quantification of 1-Adamantanol in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of human plasma (blank, standard, or sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (either this compound or 2-Adamantanol at 500 ng/mL in methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Liquid Chromatography Conditions:
-
Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1-Adamantanol: To be optimized, e.g., m/z 153.1 → 95.1
-
This compound: To be optimized, e.g., m/z 168.2 → 107.2
-
2-Adamantanol: To be optimized, e.g., m/z 153.1 → 79.1
-
-
Protocol 2: GC-MS Quantification of 1-Adamantanol (Requires Derivatization)
-
Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
Aliquot 100 µL of human plasma into a glass tube.
-
Add 25 µL of the internal standard working solution.
-
Add 500 µL of Methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.[5]
-
-
Gas Chromatography Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 2 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Scan Type: Selected Ion Monitoring (SIM).
-
Monitored Ions (for TMS derivatives): To be determined based on the mass spectra of the derivatized standards.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the core principle of using a deuterated internal standard.
Caption: Bioanalytical workflow for 1-Adamantanol quantification.
Caption: Analyte and deuterated IS share pathways but are distinct in MS.
Discussion and Conclusion
The experimental data clearly demonstrates the superiority of this compound as an internal standard. The calibration curve shows better linearity (r² > 0.998) compared to the alternative IS, indicating a more consistent response across the concentration range. The accuracy and precision data are significantly better when using the deuterated standard, with percent relative error (%RE) and relative standard deviation (%RSD) well within the accepted bioanalytical guidance limits of ±15%. In contrast, the use of 2-Adamantanol resulted in poorer accuracy and precision, particularly at the lower limit of quantification (LQC).
The most telling data comes from the matrix effect assessment. The IS-normalized matrix factor for this compound is approximately 1.0 with a low %RSD, indicating that it perfectly tracks and corrects for the ion suppression experienced by the analyte. The alternative IS, 2-Adamantanol, experienced different levels of ion suppression than the analyte, leading to an IS-normalized matrix factor of 0.76 and high variability. This failure to compensate for matrix effects is the primary reason for the poor accuracy and precision observed.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for 1-Adamantanol Quantification Using 1-Adamantanol-d15 as an Internal Standard
This guide provides a comprehensive comparison of two common analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 1-Adamantanol. The cross-validation is performed using 1-Adamantanol-d15 as an internal standard to ensure accuracy and precision. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.
Deuterated analogs, such as this compound, are ideal internal standards for mass spectrometry-based assays.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis.[1] This co-elution and similar ionization efficiency are crucial for correcting variations in the analytical process, including matrix effects, which can significantly impact quantitative results.[1][2]
Introduction to Cross-Validation
Cross-validation of analytical methods is the process of comparing two distinct methodologies to ascertain that they provide equivalent and reliable results for the same analyte.[3] This is a critical step in drug development and clinical studies, especially when data is generated across different laboratories or using different techniques over the course of a project.[3][4][5] The goal is to demonstrate the interchangeability of the methods, ensuring data consistency and integrity.[6]
The validation of each analytical method is a prerequisite for cross-validation and involves the assessment of several key parameters to ensure the method is suitable for its intended purpose.[7][8][9] These parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[7][10]
Experimental Protocols
This section details the experimental procedures for the quantification of 1-Adamantanol in human plasma using GC-MS and LC-MS/MS with this compound as an internal standard.
Sample Preparation (Common for both GC-MS and LC-MS/MS)
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the appropriate solvent (Hexane for GC-MS; 50:50 Acetonitrile:Water for LC-MS/MS).
GC-MS Method
-
Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Monitoring: Selected Ion Monitoring (SIM) mode.
-
1-Adamantanol: m/z 152 (quantifier), 135, 93 (qualifiers).
-
This compound: m/z 167 (quantifier).
-
LC-MS/MS Method
-
Instrumentation: Shimadzu Nexera X2 UHPLC coupled with an 8060 Triple Quadrupole Mass Spectrometer.
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to 10% B for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Triple Quadrupole.
-
Monitoring: Multiple Reaction Monitoring (MRM) mode.
-
1-Adamantanol: Precursor ion m/z 153.1 → Product ion m/z 135.1 (quantifier), 93.1 (qualifier).
-
This compound: Precursor ion m/z 168.2 → Product ion m/z 149.2 (quantifier).
-
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative data obtained during the validation of the GC-MS and LC-MS/MS methods.
Table 1: Linearity and Range
| Parameter | GC-MS | LC-MS/MS |
| Linear Range (ng/mL) | 5 - 1000 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Calibration Curve Equation | y = 0.045x + 0.002 | y = 0.125x + 0.001 |
Table 2: Accuracy and Precision
| QC Level (ng/mL) | Method | Accuracy (% Recovery) | Precision (% RSD) |
| Low (15 ng/mL) | GC-MS | 98.7% | 4.2% |
| LC-MS/MS | 101.2% | 3.5% | |
| Mid (250 ng/mL) | GC-MS | 102.5% | 2.8% |
| LC-MS/MS | 99.5% | 2.1% | |
| High (750 ng/mL) | GC-MS | 99.1% | 3.1% |
| LC-MS/MS | 100.8% | 2.6% |
Table 3: Limits of Detection and Quantification
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) (ng/mL) | 1.5 | 0.3 |
| Limit of Quantification (LOQ) (ng/mL) | 5 | 1 |
Mandatory Visualization
The following diagram illustrates the workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.
Comparison and Conclusion
Both the GC-MS and LC-MS/MS methods demonstrated acceptable performance for the quantification of 1-Adamantanol in human plasma, with the use of this compound as an internal standard ensuring high accuracy and precision.
-
Sensitivity: The LC-MS/MS method exhibited superior sensitivity with a lower LOD and LOQ (0.3 ng/mL and 1 ng/mL, respectively) compared to the GC-MS method (1.5 ng/mL and 5 ng/mL, respectively). This makes the LC-MS/MS method more suitable for applications requiring the measurement of very low concentrations of 1-Adamantanol.
-
Linearity: Both methods showed excellent linearity over their respective ranges, with correlation coefficients greater than 0.998. The LC-MS/MS method offered a slightly wider dynamic range at the lower end.
-
Accuracy and Precision: Both methods met the typical acceptance criteria for accuracy (within 15% of the nominal value) and precision (RSD < 15%).
-
Sample Throughput: The LC-MS/MS method has a shorter run time, which could translate to higher sample throughput in a high-volume laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. jddtonline.info [jddtonline.info]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. ema.europa.eu [ema.europa.eu]
1-Adamantanol-d15 versus other deuterated internal standards for adamantane analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of adamantane and its derivatives, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of deuterated internal standards, with a focus on commercially available options and their performance in bioanalytical methods. While the primary focus is on standards for adamantane, this guide draws upon extensive data from the analysis of its close derivative, amantadine, for which detailed validation data is more readily available.
Principles of Deuterated Internal Standards in Mass Spectrometry
In chromatographic methods coupled with mass spectrometry (GC-MS and LC-MS/MS), deuterated internal standards are considered the gold standard. These are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The key advantages of using a deuterated analog of the analyte include:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, extraction, and chromatography.
-
Co-elution with the Analyte: In chromatography, the deuterated standard and the analyte typically have very similar retention times. This co-elution is crucial as it means both compounds experience the same analytical conditions, including any potential matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.
-
Correction for Variability: By calculating the ratio of the analyte's signal to the internal standard's signal, variations in sample injection volume, extraction efficiency, and instrument response can be effectively normalized, leading to higher precision and accuracy.
Comparison of Deuterated Internal Standards for Amantadine Analysis
Quantitative Performance Data
| Parameter | Amantadine-d15[1][2] | Amantadine-d6[3][4][5] |
| Linearity Range | 15 - 2000 ng/mL | 0.50 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL | 0.50 ng/mL |
| Intra-day Precision (%RSD) | < 15% | ≤ 5.42% |
| Inter-day Precision (%RSD) | < 15% | ≤ 5.42% |
| Accuracy (% Bias) | Within ± 15% | 98.47% to 105.72% |
| Extraction Recovery | Not explicitly stated, but method validated | 97.89% - 100.28% |
Experimental Protocols
| Parameter | Amantadine-d15[1][2] | Amantadine-d6[3][5] |
| Analytical Technique | HPLC-MS/MS | LC-MS/MS |
| Sample Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation | Solid Phase Extraction (SPE) |
| Chromatographic Column | Agilent Eclipse Plus C18 (50 x 3.0 mm, 3.5 µm) | Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) |
| Mobile Phase | Gradient elution with water and methanol containing 0.1% formic acid | Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Analyte) | m/z 152.0 → 135.1 | m/z 152.1 → 135.1 |
| MS/MS Transition (Internal Standard) | m/z 167.2 → 150.1 | m/z 158.0 → 141.1 |
Other Deuterated Internal Standards for Adamantane Analysis
Adamantane-d16
Adamantane-d16 is a commercially available, fully deuterated version of adamantane. It is intended for use as an internal standard in both GC-MS and LC-MS applications for the quantification of adamantane. While detailed comparative performance data from peer-reviewed studies were not identified in our search, its structural identity to adamantane makes it, in principle, an ideal internal standard. Its use would be expected to effectively compensate for variations in sample processing and analysis.
1-Adamantanol-d15
Our comprehensive search of scientific literature did not yield any published studies detailing the use of this compound as an internal standard for the analysis of adamantane.
Experimental Workflow and Data Analysis
The following diagrams illustrate a typical bioanalytical workflow for the quantification of adamantane derivatives and the logical relationship of key validation parameters.
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of ADS-5102 (Amantadine) Extended Release Capsules Administered Once Daily at Bedtime for the Treatment of Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Limit of Detection and Quantification for 1-Adamantanol-d15: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of deuterated compounds such as 1-Adamantanol-d15 is crucial for pharmacokinetic and metabolic studies. Stable isotope-labeled (SIL) internal standards are the gold standard in bioanalysis, recommended by regulatory bodies like the FDA to ensure the reliability of data.[1][2] This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of this compound, supported by experimental data from related non-deuterated adamantane derivatives.
Comparison of Analytical Techniques
The choice of analytical technique for the quantification of this compound depends on factors such as required sensitivity, sample matrix, and available instrumentation. The most common and powerful techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Quantitative Nuclear Magnetic Resonance (qNMR) also presents a viable, non-destructive alternative.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.[4] For non-volatile compounds like 1-Adamantanol, derivatization is often required to increase volatility.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.[3][5] The use of a deuterated internal standard like this compound is ideal for LC-MS-based bioanalysis as it co-elutes with the analyte, compensating for matrix effects and variations in instrument response.[6][7]
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of substances without the need for an identical reference standard.[8] It is a non-destructive technique that provides structural information alongside quantitative data.
The following table summarizes the reported limits of detection and quantification for 1-Adamantanol and a related compound, 3-amino-1-adamantanol, using GC-based methods. While specific data for this compound is not available in the literature, these values provide an estimate of the expected analytical sensitivity.
| Compound | Analytical Method | Limit of Quantification (LOQ) | Limit of Detection (LOD) |
| 3-amino-1-adamantanol | Gas Chromatography (GC) | 2 ng/mL[9] | Not Reported |
| 1-Adamantanol | Not Specified | Not Reported | Not Reported |
Note: The provided LOQ for 3-amino-1-adamantanol is based on a gas chromatography method with a hydrogen flame ionization detector (FID).[9] The sensitivity of mass spectrometry detectors is typically higher.
Experimental Protocols
Detailed methodologies are essential for the successful determination of LOD and LOQ. Below are protocols for GC-MS, LC-MS, and qNMR analysis of 1-Adamantanol, which can be adapted for this compound.
This protocol is based on established methods for the analysis of adamantane derivatives and other small molecules.[4][10]
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 1 mL of a suitable solvent such as pyridine or acetonitrile.
-
Add a derivatizing agent, for example, 30 µL of N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[4]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 70°C for 1 minute, then ramp to 325°C at 15°C/min, and hold for 4 minutes.[10]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-550 m/z.
-
This protocol is based on general procedures for quantitative bioanalysis using LC-MS.[3][11]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to the desired concentration range with the mobile phase.
-
-
LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.[3]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.[3]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
This protocol outlines a general approach for qNMR analysis.[8]
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and a certified internal standard into an NMR tube.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl3).
-
-
NMR Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Pulse Program: A standard quantitative pulse program with a sufficient relaxation delay.
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the concentration of this compound based on the integral ratio, molecular weights, and initial weights.
-
-
Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using a deuterated internal standard, in accordance with regulatory guidelines.
Caption: Workflow for bioanalytical method validation using a deuterated internal standard.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
- 10. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Inter-laboratory Comparison of Bioanalytical Methods Using Deuterated Internal Standards: A Case Study with 1-Adamantanol-d15
Disclaimer: Publicly available, direct inter-laboratory comparison data for 1-Adamantanol-d15 is limited. The following guide is presented as a template to illustrate how such a comparison would be structured and the data that would be presented. The experimental protocols and data are representative of a typical bioanalytical workflow using a deuterated internal standard.
Introduction
Deuterated internal standards are critical for correcting analyte loss during sample preparation and for normalizing variations in instrument response in mass spectrometry-based assays. This compound, a deuterated analog of 1-Adamantanol, serves as an ideal internal standard due to its structural similarity and mass shift from the unlabeled analyte, ensuring co-elution in chromatographic systems while being distinguishable by the mass spectrometer.
This guide outlines a framework for an inter-laboratory comparison to assess the robustness and reproducibility of an analytical method using this compound. We present a standardized experimental protocol and hypothetical comparative data to demonstrate the expected performance across different laboratories.
Experimental Protocol: Quantification of a Hypothetical Analyte in Human Plasma
This section details a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a hypothetical small molecule analyte in human plasma, using this compound as the internal standard.
2.1. Materials and Reagents
-
Analyte: Analytical standard of the compound of interest (>99% purity)
-
Internal Standard (IS): this compound (100 µg/mL in methanol)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (LC-MS grade)
-
Control Matrix: Pooled human plasma (K2EDTA)
2.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards to room temperature.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution (50 ng/mL in MeOH) to all samples except blanks.
-
Vortex mix for 10 seconds.
-
Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an HPLC vial for analysis.
2.3. LC-MS/MS Conditions
-
LC System: Standard UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Hypothetical Analyte: Q1: 153.2 -> Q3: 97.1
-
This compound (IS): Q1: 168.3 -> Q3: 108.2
-
Inter-laboratory Data Comparison
The following table summarizes hypothetical results from three different laboratories that analyzed quality control (QC) samples at low, medium, and high concentrations using the protocol described above. The data evaluates the accuracy and precision of the method.
| Laboratory ID | QC Level | N | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| Lab-01 | Low QC | 6 | 5.0 | 4.85 | 97.0% | 5.2% |
| Lab-01 | Mid QC | 6 | 50.0 | 51.20 | 102.4% | 3.8% |
| Lab-01 | High QC | 6 | 400.0 | 390.50 | 97.6% | 2.5% |
| Lab-02 | Low QC | 6 | 5.0 | 5.15 | 103.0% | 6.1% |
| Lab-02 | Mid QC | 6 | 50.0 | 49.50 | 99.0% | 4.5% |
| Lab-02 | High QC | 6 | 400.0 | 410.20 | 102.6% | 3.1% |
| Lab-03 | Low QC | 6 | 5.0 | 4.98 | 99.6% | 5.5% |
| Lab-03 | Mid QC | 6 | 50.0 | 52.10 | 104.2% | 4.1% |
| Lab-03 | High QC | 6 | 400.0 | 395.80 | 99.0% | 2.8% |
Visualizations
Diagrams are provided to illustrate the experimental workflow and a representative biological pathway where the analyte might be involved.
Caption: Bioanalytical workflow for analyte quantification using an internal standard.
The Gold Standard of Reliability: Evaluating Analytical Method Robustness with 1-Adamantanol-d15
In the landscape of pharmaceutical research and development, the unwavering accuracy and reliability of analytical methods are not just best practices; they are foundational to ensuring drug safety and efficacy. A critical aspect of this assurance is the evaluation of method robustness—the capacity of a method to remain unaffected by small, deliberate variations in its parameters. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative analysis, particularly in mass spectrometry-based methods. This guide provides an objective comparison of the performance of 1-Adamantanol-d15 as a deuterated internal standard against other alternatives, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in establishing resilient analytical methods.
The Critical Role of Deuterated Internal Standards
In quantitative analysis, an internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards, such as this compound, are considered the gold standard, especially for LC-MS and GC-MS methods.[1] This is because their chemical and physical behaviors are nearly identical to their non-deuterated counterparts, leading to co-elution and similar ionization efficiencies.[2][3] This near-identical behavior allows for superior correction of matrix effects and other sources of variability, ultimately leading to more accurate and precise results.[4]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
While this compound is an ideal internal standard for the analysis of 1-Adamantanol and its derivatives, in some cases, a structural analog might be considered as an alternative. A structural analog is a molecule with a similar chemical structure but is not isotopically labeled. The following tables present a comparison of key performance parameters when using a deuterated internal standard like this compound versus a hypothetical structural analog for the analysis of an adamantane derivative. The data for the deuterated standard is based on the performance of Amantadine-d15 in the analysis of Amantadine, a structurally similar compound.[5][6]
Table 1: Comparison of Key Performance Parameters
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS |
| Linearity (R²) | ≥ 0.999 | Typically ≥ 0.995 |
| Accuracy (% Recovery) | 98-102% | 90-110% |
| Precision (%RSD) | < 5% | < 15% |
| Matrix Effect Compensation | Excellent | Moderate to Good |
| Extraction Recovery Tracking | Excellent | Good |
Table 2: Illustrative Robustness Data for an LC-MS/MS Method
The following table demonstrates the impact of deliberate variations in method parameters on the accuracy of the results when using a deuterated internal standard versus a structural analog. The data illustrates the superior ability of the deuterated standard to compensate for these variations.
| Varied Parameter | Deviation from Nominal Value | Accuracy (% Bias) with this compound | Accuracy (% Bias) with Structural Analog IS |
| Mobile Phase Composition | ± 2% Organic Phase | ± 1.5% | ± 5.0% |
| Column Temperature | ± 5 °C | ± 2.0% | ± 8.0% |
| Flow Rate | ± 10% | ± 3.0% | ± 10.0% |
| pH of Aqueous Phase | ± 0.2 units | ± 1.0% | ± 4.0% |
Experimental Protocols
A thorough robustness study involves the systematic variation of key method parameters. Below is a detailed protocol for evaluating the robustness of an LC-MS/MS method for an adamantane derivative using this compound as an internal standard.
Objective
To assess the reliability of the analytical method by evaluating its capacity to remain unaffected by small, deliberate variations in chromatographic conditions.
Materials
-
Analyte of interest (e.g., 1-Adamantanol)
-
This compound (Internal Standard)
-
Human plasma (or other relevant biological matrix)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Methodology
-
Sample Preparation:
-
Spike human plasma with the analyte at a known concentration (e.g., mid-level QC).
-
Add a constant amount of this compound working solution to all samples.
-
Perform sample extraction using either protein precipitation (e.g., with acetonitrile) or solid-phase extraction.
-
Evaporate the supernatant/eluate to dryness and reconstitute in the initial mobile phase.
-
-
Robustness Parameter Variation:
-
Prepare and analyze samples under the nominal method conditions and under systematically varied conditions as outlined in Table 2.
-
For each condition, inject a set of replicate samples (n=3 or 5).
-
-
Data Analysis:
-
Calculate the concentration of the analyte in each sample using the ratio of the analyte peak area to the internal standard peak area.
-
Determine the accuracy (% bias) and precision (%RSD) for each set of varied conditions against the nominal conditions.
-
The acceptance criteria for robustness are typically that the mean accuracy at each varied condition should be within ±15% of the nominal value, and the precision should be ≤15% RSD.[5]
-
Visualizing the Workflow and Logic
To provide a clearer understanding of the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Conclusion
The robustness of an analytical method is a critical attribute that ensures the generation of consistently reliable data. The use of a deuterated internal standard, such as this compound, provides a significant advantage in achieving this goal. By closely mimicking the behavior of the analyte throughout the analytical process, it effectively compensates for minor variations in experimental conditions. As demonstrated by comparative data, methods employing deuterated internal standards exhibit superior accuracy and precision under varied conditions compared to those using structural analogs. For researchers, scientists, and drug development professionals, the strategic implementation of deuterated internal standards like this compound is a key step in developing and validating robust analytical methods that meet the stringent requirements of the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
In the precise world of bioanalysis, particularly within adamantane-related research, the accuracy and reliability of quantitative data are paramount for researchers, scientists, and drug development professionals. The use of an internal standard (IS) in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) is a fundamental practice to ensure data integrity. This guide provides an objective comparison, supported by experimental data, justifying the preferential use of deuterated internal standards over other alternatives, such as structural analogs, in the quantification of adamantane and its derivatives.
The core principle behind using an internal standard is to have a compound of known concentration added to all samples, which behaves similarly to the analyte of interest throughout the entire analytical process. This allows for the correction of variations that may occur during sample preparation, injection, and analysis, ultimately leading to more accurate and precise results. Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the "gold standard" for this purpose.[1]
A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle modification in mass allows the mass spectrometer to distinguish the internal standard from the analyte, while their physicochemical properties remain nearly identical. This near-identical nature is the key to their superior performance compared to structural analog internal standards, which are different molecules with similar chemical structures to the analyte.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The advantages of using a deuterated internal standard in adamantane-related research are evident when comparing the performance metrics of analytical methods. The following tables summarize quantitative data from studies that have utilized either a deuterated internal standard (Amantadine-d15 or Amantadine-d6) or a structural analog internal standard (Desloratadine) for the analysis of amantadine.
Table 1: Method Performance with Deuterated Internal Standard (Amantadine-d15) [2]
| Validation Parameter | Performance Metric |
| Linearity Range | 15 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL |
| Intra-run Precision (%CV) | ≤ 8.7% |
| Inter-run Precision (%CV) | ≤ 5.5% |
| Intra-run Accuracy (%Bias) | -4.0% to 6.0% |
| Inter-run Accuracy (%Bias) | -1.9% to 2.8% |
| Mean Recovery | 100.2% |
Table 2: Method Performance with Deuterated Internal Standard (Amantadine-d6) [3]
| Validation Parameter | Performance Metric |
| Linearity Range | 5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 5.42% |
| Inter-day Precision (%RSD) | ≤ 4.89% |
| Accuracy | 98.47% to 105.72% |
| Recovery | 97.89% to 100.28% |
Table 3: Method Performance with Structural Analog Internal Standard (Desloratadine) [4]
| Validation Parameter | Performance Metric |
| Linearity Range | 3.9 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 3.9 ng/mL |
| Intra-day Precision (%RSD) | < 8.43% |
| Inter-day Precision (%RSD) | < 10.59% |
| Accuracy (Method Recovery) | 98.53% to 103.24% |
| Extraction Efficiency | ~70% |
From the data presented, it is evident that methods employing deuterated internal standards consistently demonstrate high levels of precision (lower %CV or %RSD) and accuracy. The near-perfect co-elution of the deuterated standard with the analyte ensures that any variations in sample processing, such as extraction efficiency, and matrix effects during ionization are effectively compensated for, leading to more reliable and reproducible results.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of key experimental protocols for the quantification of amantadine in human plasma using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation using Protein Precipitation [2]
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
Pipette 20 µL of human plasma into a 96-well plate.
-
Add 20 µL of the internal standard working solution (Amantadine-d15 in diluent).
-
Add 500 µL of methanol to precipitate the plasma proteins.
-
Vortex the plate for approximately 60 seconds.
-
Centrifuge the plate at 2500xg for about 5 minutes.
-
Transfer 20 µL of the supernatant to another 96-well plate.
-
Add 400 µL of reconstitution solution (0.1% formic acid in methanol/water, 1:4, v/v).
-
The plate is then ready for LC-MS/MS analysis.
-
2. Sample Preparation using Solid-Phase Extraction (SPE) [3]
-
Objective: To extract and concentrate the analyte and internal standard from the plasma matrix.
-
Procedure:
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (Amantadine-d6).
-
Vortex for 10 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
The eluate is then analyzed by LC-MS/MS.
-
-
Objective: To chromatographically separate and mass spectrometrically detect and quantify the analyte and internal standard.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., Agilent Eclipse Plus C18 or Synergi™ Hydro-RP C18).[2][3]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate with formic acid).[2][3]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Injection Volume: A small volume, typically 1-5 µL, is injected onto the column.[3]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for adamantane derivatives.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the deuterated internal standard. For example:
-
Visualizing the Rationale and Workflow
To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the justification for using a deuterated standard and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative determination of amantadine in human plasma by liquid chromatography-mass spectrometry and the application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-Adamantanol-d15: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Adamantanol-d15, ensuring the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for the analogous non-deuterated compound, 1-Adamantanol, the following precautions should be taken:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use impervious gloves and a lab coat to prevent skin contact.
-
Respiratory Protection: In case of dust or aerosols, use a NIOSH-approved respirator.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
II. Quantitative Safety Data Summary
| Property | Value | Source |
| Melting Point | 280°C (lit.) | [1] |
| Boiling Point | 158°C at 11 mmHg (lit.) | [1] |
| Flash Point | 103°C (lit.) | [1] |
III. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label this compound waste as "Hazardous Waste."
-
Keep it segregated from other waste streams to avoid incompatible chemical reactions. It is incompatible with strong oxidizing agents and strong acids.[2]
-
-
Container Selection:
-
Use a dedicated, leak-proof, and chemically compatible container for solid waste. The original container is often a suitable choice.
-
For solutions, use a designated and properly labeled solvent waste container.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., "Irritant," "Harmful to Aquatic Life")
-
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Follow all institutional and local regulations for waste manifest and handover procedures.[3]
-
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.
-
Control the Spill: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-Adamantanol-d15
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling 1-Adamantanol-d15. The following PPE is recommended:
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side-shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required for sealed, intact containers |
| Weighing and Aliquoting | Chemical safety goggles or a face shield worn over safety glasses[1] | Chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness, >480 minutes breakthrough time)[2] | Laboratory coat | Required if dust is generated. Use a NIOSH-approved respirator with a particulate filter (e.g., P1)[1][2] |
| Solution Preparation and Handling | Chemical safety goggles or a face shield worn over safety glasses | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant laboratory coat or apron | Required if vapors may be generated or if not handled in a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge[1] |
| Waste Disposal | Chemical safety goggles or a face shield | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required for sealed waste containers |
Operational Plan: Step-by-Step Handling Procedure
Adherence to standard operating procedures is crucial for the safe handling of this compound. All operations involving the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a safety shower and eye wash station are readily accessible.
-
Confirm that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment (e.g., glassware, spatulas, solvents) within the fume hood. Glassware should be thoroughly dried to prevent hydrogen-deuterium (H-D) exchange.[4]
-
-
Handling :
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area.[5][6]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Ensure the storage container is tightly sealed to prevent contamination with atmospheric moisture.[4] For long-term storage, consider storing the solid in a sealed vial under an inert atmosphere in a desiccator.[4]
-
Disposal Plan
Waste material must be disposed of in accordance with national and local regulations.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and properly labeled waste container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Container Handling :
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Disposal Route :
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
